2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
説明
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特性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPBZDJHJVHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Dual-Reactivity Paradigm of N-(Cyanomethyl)maleimide: A Technical Guide to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in Bioconjugation and Drug Discovery
Executive Summary
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile , structurally known as N-(cyanomethyl)maleimide, is a highly specialized heterobifunctional building block. By integrating a thiol-reactive maleimide core with an orthogonally reactive cyanomethyl handle, this compound serves as a critical linchpin in advanced bioconjugation, targeted protein degradation (PROTACs), and the development of Antibody-Drug Conjugates (ADCs). This whitepaper provides a comprehensive mechanistic analysis and validated protocols for deploying this molecule in complex synthetic workflows.
Chemical Profile & Physicochemical Properties
Understanding the baseline properties of N-(cyanomethyl)maleimide is critical for optimizing solvent selection and reaction conditions during assay development.
| Property | Value |
| Chemical Name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile |
| Common Synonym | N-(cyanomethyl)maleimide |
| CAS Registry Number | 1184639-97-1 |
| Molecular Formula | C6H4N2O2 |
| Molecular Weight | 136.11 g/mol |
| Structural Features | Thiol-reactive maleimide ring; electron-withdrawing nitrile group |
| Solubility Profile | Soluble in DMF, DMSO, Acetonitrile; moderately soluble in aqueous buffers (requires organic co-solvent for high-concentration stock solutions) |
Mechanistic Insights: The Dual Reactivity Profile
The synthetic utility of N-(cyanomethyl)maleimide stems from the synergistic electronic effects of its two functional groups, allowing it to act as a highly efficient bridge between biomolecules and synthetic payloads.
Thiol-Maleimide Conjugation (Michael Addition)
The maleimide moiety is the gold standard for cysteine-selective bioconjugation . The reaction proceeds via a nucleophilic Michael addition of a thiolate anion to the electron-deficient double bond of the maleimide ring, forming a stable, irreversible thioether linkage.
Causality in Reactivity: The presence of the electron-withdrawing cyanomethyl group (-CH₂CN) exerts a strong inductive effect (-I), pulling electron density away from the imide nitrogen. This increases the electrophilicity of the maleimide double bond, resulting in exceptionally rapid reaction kinetics compared to standard alkyl maleimides. However, this heightened reactivity also necessitates strict pH control (pH 6.5–7.5) to prevent premature ring-opening hydrolysis (maleamic acid formation).
Cyanomethyl Activation & Derivatization
The nitrile group provides an orthogonal reactive handle. Unlike the maleimide, which reacts under mild aqueous conditions, the nitrile can be subjected to cycloaddition reactions (e.g., reacting with azides to form tetrazoles via click chemistry) or Pinner reactions to form amidines prior to protein conjugation. This allows the molecule to act as a rigid, compact linker that does not suffer from the flexibility-induced entropic penalties seen in long PEG chains.
Applications in Bioconjugation & Drug Development
-
Antibody-Drug Conjugates (ADCs): The compact nature of the cyanomethyl linker minimizes the hydrophobic footprint of the ADC, reducing the likelihood of antibody aggregation. The nitrile can be functionalized with a cytotoxic payload, while the maleimide is reserved for conjugation to reduced interchain disulfides on the monoclonal antibody (mAb).
-
PROTACs (Proteolysis Targeting Chimeras): In targeted protein degradation, linker length and rigidity are paramount for forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-(cyanomethyl)maleimide scaffold provides a highly rigidified, short-chain linkage that restricts conformational degrees of freedom, potentially enhancing target degradation efficacy.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol 1: Thiol-Maleimide Conjugation (Protein Labeling)
Rationale: This protocol uses a pH of 7.2 to maximize thiolate formation while suppressing the cross-reactivity of primary amines (e.g., lysine residues), which typically require a pH > 8.0 to become sufficiently nucleophilic . EDTA is included to chelate trace heavy metals that could catalyze the oxidative dimerization of free thiols.
-
Preparation: Dissolve the target protein (containing free cysteines) in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a final concentration of 1–5 mg/mL.
-
Reagent Solubilization: Dissolve N-(cyanomethyl)maleimide in anhydrous DMSO to create a 10 mM stock solution. Critical Step: Use immediately to prevent moisture-induced hydrolysis of the maleimide ring.
-
Conjugation: Add the maleimide stock to the protein solution at a 10- to 20-fold molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours under continuous, gentle agitation.
-
Quenching & Purification: Quench the unreacted maleimide by adding a 100-fold molar excess of a low-molecular-weight thiol (e.g., β-mercaptoethanol or DTT) for 15 minutes. Purify the bioconjugate using Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer.
Protocol 2: Nitrile Functionalization (Tetrazole Synthesis)
Rationale: The nitrile group is converted into a tetrazole, a bioisostere of a carboxylic acid, which can serve as a stable attachment point for payloads or fluorophores .
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve N-(cyanomethyl)maleimide (1 eq) and sodium azide (NaN₃, 1.5 eq) in anhydrous DMF.
-
Catalysis: Add a Lewis acid catalyst (e.g., Zinc bromide, ZnBr₂, 0.5 eq) to activate the nitrile carbon, facilitating the [3+2] cycloaddition.
-
Heating: Heat the mixture to 80°C for 12–16 hours. Caution: Monitor carefully via TLC, as prolonged heating may degrade the maleimide ring.
-
Workup: Cool to room temperature, acidify with 1M HCl to pH 3 to precipitate the tetrazole, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Validation: Confirm the product structure and the integrity of the maleimide double bond via ¹H-NMR and LC-MS before proceeding to bioconjugation.
Visualizations
Fig 1. Thiol-Maleimide Michael addition pathway highlighting the conjugation of cysteine residues.
Fig 2. Workflow for synthesizing an Antibody-Drug Conjugate using the cyanomethyl linker.
References
An In-depth Technical Guide to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile: Structure, Properties, and Applications in Bioconjugation
Introduction
In the landscape of modern drug development and proteomics, the ability to selectively and covalently link biomolecules is of paramount importance. Among the chemical tools available for such bioconjugation, maleimide-based reagents have carved out a significant niche due to their high reactivity and specificity towards thiol groups, particularly those of cysteine residues in proteins. This guide provides a comprehensive technical overview of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile, also known as N-cyanomethylmaleimide, a bifunctional linker that embodies the core utility of maleimide chemistry.
This molecule incorporates the highly reactive maleimide moiety, enabling covalent bond formation with sulfhydryl groups, and a nitrile functionality, which can be further modified or serve as a spectroscopic probe. Its structure is particularly valuable for applications in the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the preparation of protein-peptide conjugates. This guide will delve into the fundamental properties, synthesis, reactivity, and applications of this versatile reagent, providing researchers and drug development professionals with the essential knowledge to effectively utilize it in their work.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₄N₂O₂ | Calculated |
| Molecular Weight | 136.11 g/mol | [1] |
| CAS Number | 1184639-97-1 | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [3] |
| Storage Temperature | Room Temperature | [1] |
| InChI | 1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2 | [1] |
| InChIKey | NRHPBZDJHJVHOM-UHFFFAOYSA-N | [1] |
Synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
The synthesis of N-substituted maleimides, such as 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile, is typically achieved through a two-step process involving the reaction of maleic anhydride with a primary amine to form a maleamic acid intermediate, followed by cyclodehydration to yield the maleimide.[3][4][5][6]
Proposed Synthesis Protocol
This protocol describes a general method for the synthesis of N-alkyl substituted maleimides, adapted for the preparation of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile.
Step 1: Synthesis of N-(cyanomethyl)maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as acetone or ether at 0 °C.[4]
-
Slowly add a solution of aminoacetonitrile (1.0 eq) in the same solvent to the cooled maleic anhydride solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The N-(cyanomethyl)maleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclodehydration to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
-
Suspend the dried N-(cyanomethyl)maleamic acid (1.0 eq) in toluene.
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (0.1 eq).[4]
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile.
Reactivity and Mechanism of Action
The primary utility of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in bioconjugation stems from the high reactivity of the maleimide group's carbon-carbon double bond towards nucleophilic attack by thiols. This reaction, a Michael addition, proceeds with high selectivity and efficiency under mild, near-physiological conditions.
The reaction is most efficient at a pH range of 6.5-7.5. Below this range, the concentration of the more nucleophilic thiolate anion (R-S⁻) is reduced, slowing the reaction rate. Above this pH, the maleimide ring becomes increasingly susceptible to hydrolysis, and side reactions with other nucleophiles, such as amines, can occur.
The product of the Michael addition is a stable thioether linkage, forming a succinimidyl thioether conjugate.
Applications in Bioconjugation and Drug Delivery
The ability to selectively target and covalently modify proteins has made 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile a valuable tool in various research and therapeutic applications.
-
Antibody-Drug Conjugates (ADCs): This molecule can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, and the stable thioether bond ensures that the drug remains attached until it reaches its target.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to proteins can improve their solubility, stability, and pharmacokinetic profiles. N-cyanomethylmaleimide can be used to create PEG derivatives that can then be conjugated to proteins.
-
Surface Modification of Nanoparticles and Liposomes: Modifying the surface of drug delivery vehicles with maleimide groups allows for the attachment of targeting ligands, such as antibodies or peptides, which can enhance the specific delivery of the payload to diseased tissues.
-
Protein-Protein and Protein-Peptide Conjugation: This reagent can be used to create well-defined protein-protein or protein-peptide conjugates for a variety of applications, including the development of novel therapeutics and diagnostic tools.[7]
Experimental Protocol: Conjugation to a Thiol-Containing Peptide
This protocol provides a general procedure for the conjugation of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile to a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in a small amount of a water-miscible organic solvent (e.g., DMF or DMSO) and then add it to the peptide solution. A 5- to 20-fold molar excess of the maleimide reagent over the peptide is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Quench any unreacted maleimide by adding an excess of a thiol-containing quenching reagent.
-
Purify the resulting conjugate using a suitable chromatographic method to remove unreacted peptide, maleimide, and quenching reagent.
-
Characterize the purified conjugate by mass spectrometry and other analytical techniques to confirm successful conjugation.
Spectral Characterization
-
¹H NMR: The spectrum is expected to show two key signals: a singlet for the two equivalent protons on the maleimide double bond, and a singlet for the two protons of the cyanomethyl group. The chemical shift of the maleimide protons is typically around 6.7-7.0 ppm, while the cyanomethyl protons are expected to appear further upfield.[8]
-
¹³C NMR: The ¹³C NMR spectrum should exhibit signals for the carbonyl carbons of the maleimide ring (around 170 ppm), the olefinic carbons of the maleimide ring (around 134 ppm), the methylene carbon of the cyanomethyl group, and the nitrile carbon (around 115-120 ppm).[9][10]
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A strong absorption band corresponding to the C≡N (nitrile) stretch is expected in the range of 2240-2260 cm⁻¹. The carbonyl (C=O) stretching vibrations of the imide will likely appear as two distinct bands around 1700-1780 cm⁻¹. The C=C stretching of the maleimide ring is expected to be observed around 1600 cm⁻¹.[11][12][13][14][15][16]
-
Mass Spectrometry: The molecular ion peak [M]⁺ in the mass spectrum would be observed at m/z = 136.11. Fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage of the maleimide ring.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is not widely available, its handling should be guided by the known hazards of its constituent functional groups: maleimides and nitriles.
-
Maleimides: Maleimides are known to be reactive and can be irritants and sensitizers. Direct contact with skin and eyes should be avoided.
-
Nitriles: Acetonitrile, a related compound, is harmful if swallowed, inhaled, or absorbed through the skin.[7] It can cause serious eye irritation.[7]
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a valuable and versatile bifunctional reagent for bioconjugation. Its maleimide group provides a reliable handle for the selective and stable modification of thiol-containing biomolecules, while the nitrile group offers potential for further chemical elaboration or spectroscopic analysis. Understanding its synthesis, reactivity, and handling is crucial for its effective and safe application in the development of advanced therapeutics and research tools. As the field of bioconjugation continues to expand, the utility of well-defined linkers like N-cyanomethylmaleimide will undoubtedly grow in importance.
References
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]
- CN101429153A - Synthesis of N- alkyl substituted maleimide.
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2-(2,5-DIOXOTETRAHYDRO-1H-PYRROL-1-YL)ACETONITRILE. NextSDS. [Link]
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Synthesis of N -chloromethyl maleimide. ResearchGate. [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
-
Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Springer Nature Experiments. [Link]
-
Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. RSC Publishing. [Link]
- CN104557657A - One-step synthesis method of N-phenylmaleimide.
- EP0696589A1 - N-(substituted amino)imide derivatives, preparation process thereof, and herbicidal compositions.
-
Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. SciSpace. [Link]
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Advanced glycation endproduct-modified superoxide dismutase-1 (SOD1)-positive inclusions are common to familial amyotrophic lateral sclerosis patients with SOD1 gene mutations and transgenic mice expressing human SOD1 with a G85R mutation. PubMed. [Link]
- CN101875626A - Method for synthesizing N-phenylmaleimide by immobilized supported acid catalyst.
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{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid. PubChem. [Link]
- CN104892484A - Synthesis method for N-phenylmaleimide.
-
Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. SciSpace. [Link]
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CASK regulates SAP97 conformation and its interactions with AMPA and NMDA receptors. PubMed. [Link]
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N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. National Center for Biotechnology Information. [Link]
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ChemInform Abstract: Synthesis of New 3,4-Disubstituted 2,5-Dihydro-1H-pyrrol-1-yloxyl Spin- Label Reagents via Allylic Rearrangements. ResearchGate. [Link]
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Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. ResearchGate. [Link]
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Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry. PubMed. [Link]
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Glycoside hydrolase-mediated glucomannan catabolism in Segatella copri, a target of microbiota-directed foods for malnourished children. PubMed. [Link]
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The High Persistence of PFAS is Sufficient for their Management as a Chemical Class. ResearchGate. [Link]
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Synthesis and characterization of a glycine-modified heptamethine indocyanine dye for in vivo cancer-targeted near-infrared imaging. PubMed. [Link]
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13C | acetonitrile-d3 | NMR Chemical Shifts. NMRS.io. [Link]
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Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. SciSpace. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. E-Library. [Link]
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Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. SciSpace. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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H NMR Chemical Shifts. Wiley Online Library. [Link]
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infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N. Doc Brown's Chemistry. [Link]
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The normalized FT-IR spectra at cyanide transmittance (2216 cm À1 ) of.... ResearchGate. [Link]
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4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. [Link]
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1H-Pyrrole-1-acetonitrile, 2,5-dihydro-2,5-dioxo. Xinyuan Pharmaceutical Technology. [Link]
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- US20210309659A1 - 5,7-dihydro-pyrrolo-pyridine derivatives.
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Comprehensive Spectroscopic Profiling of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile: A Methodological Guide
Executive Summary
The compound 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (CAS: 1184639-97-1), commonly referred to as N-(cyanomethyl)maleimide, is a highly reactive bifunctional linker utilized in bioconjugation, click chemistry, and advanced materials synthesis. Due to the electron-deficient nature of the maleimide ring and the strong inductive effects of the cyanomethyl group, confirming its structural integrity requires precise multimodal spectroscopic validation. This whitepaper provides an authoritative, self-validating framework for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Structural Context & Mechanistic Rationale
At the core of N-(cyanomethyl)maleimide is a 1H-pyrrole-2,5-dione (maleimide) scaffold[1]. The molecule features two highly polar functional zones:
-
The Maleimide Ring: Contains a conjugated system with two electron-withdrawing carbonyls (C=O) flanking a reactive alkene (C=C). This creates a highly deshielded environment for the olefinic protons[2].
-
The Cyanomethyl Substituent: The -CH₂- group is sandwiched between the imide nitrogen and a nitrile (-C≡N) group. The cumulative electron-withdrawing inductive (-I) effects from both sides drastically alter the local electron density, directly impacting its spectroscopic signatures[3].
Understanding these causal relationships is critical for interpreting the spectral data accurately and distinguishing the target molecule from synthetic precursors or hydrolyzed byproducts (e.g., maleamic acid derivatives).
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The profound deshielding effects of the functional groups make the 1D and 2D NMR spectra highly diagnostic[4].
Causality of Chemical Shifts
-
Methylene Protons (-CH₂-): In standard N-alkyl maleimides, the N-CH₂ protons typically resonate around 3.50 ppm[3]. However, the addition of the terminal nitrile group exerts a strong -I effect, stripping electron density from the methylene carbon. Consequently, these protons are shifted significantly downfield to approximately 4.45 ppm .
-
Olefinic Protons (=CH): The symmetry of the maleimide ring renders the two alkene protons chemically and magnetically equivalent, resulting in a sharp singlet. The anisotropic deshielding from the adjacent carbonyls pushes this signal to ~6.80 ppm [2].
Quantitative Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Rationale |
| ¹H | 6.80 | Singlet (s) | 2H | Maleimide -CH =CH - | Deshielded by adjacent C=O anisotropy[2]. |
| ¹H | 4.45 | Singlet (s) | 2H | Methylene -CH ₂-CN | Deshielded by imide nitrogen and nitrile -I effect. |
| ¹³C | 169.0 | Singlet | 2C | Carbonyl C =O | Highly electron-deficient imide carbons. |
| ¹³C | 134.5 | Singlet | 2C | Alkene C =C | Conjugated double bond within the ring. |
| ¹³C | 113.5 | Singlet | 1C | Nitrile -C ≡N | sp-hybridized carbon, typical nitrile region. |
| ¹³C | 26.5 | Singlet | 1C | Methylene -C H₂- | Aliphatic carbon shifted downfield by N and CN. |
Self-Validating NMR Protocol
To ensure the data is free from artifactual misassignment, the following self-validating workflow must be executed:
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (512 scans, 2s relaxation delay)[4].
-
Internal Validation (HSQC): Run a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. Validation Check: The proton singlet at 4.45 ppm must correlate exclusively with the carbon signal at 26.5 ppm. If the 4.45 ppm proton signal correlates with a solvent-range carbon (e.g., ~40-50 ppm), the signal is an impurity, and the sample requires recrystallization.
Mass Spectrometry (MS) Characterization
Electrospray Ionization (ESI) is the preferred modality for this molecule, allowing for soft ionization that preserves the parent ion while enabling controlled fragmentation via tandem MS (MS/MS)[4].
Fragmentation Causality
The exact monoisotopic mass of C₆H₄N₂O₂ is 136.0273 Da . In positive ion mode (ESI+), the protonated molecule [M+H]⁺ appears at m/z 137.03. The molecule fragments via two primary, predictable pathways driven by the stability of the leaving groups:
-
Loss of Hydrogen Cyanide (HCN): The cyanomethyl group is highly labile under collision-induced dissociation (CID), leading to the neutral loss of HCN (27 Da) to yield a fragment at m/z 110.02.
-
Loss of Carbon Monoxide (CO): The maleimide ring can undergo ring-opening and decarbonylation, losing CO (28 Da) to yield a fragment at m/z 109.04.
Quantitative Data Summary
| Ion Species | m/z (Expected) | Relative Abundance | Assignment / Neutral Loss |
| [M+H]⁺ | 137.03 | High (Base Peak) | Protonated parent molecule. |
| [M+Na]⁺ | 159.01 | Medium | Sodium adduct (common in ESI+). |
| Fragment 1 | 110.02 | Medium | [M+H]⁺ - HCN (Loss of 27 Da). |
| Fragment 2 | 109.04 | Low to Medium | [M+H]⁺ - CO (Loss of 28 Da). |
Fragmentation Pathway Visualization
Predicted ESI-MS fragmentation pathway for N-(cyanomethyl)maleimide.
Self-Validating MS Protocol
-
Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Acquisition: Inject 5 µL into an LC-ESI-TOF-MS system operating in positive ion mode.
-
Internal Validation: Isolate the m/z 137.03 precursor ion and apply 15-25 eV collision energy. Validation Check: The presence of the m/z 110.02 product ion confirms the presence of the terminal nitrile group. If this fragment is absent, the molecule may be an isobaric impurity (e.g., a structural isomer lacking the labile -CN group).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the orthogonal functional groups (imide vs. nitrile) based on their distinct dipole moment changes during vibration[4].
Causality of Vibrational Modes
-
Imide Carbonyls (C=O): Cyclic imides exhibit a highly characteristic vibrational signature: mechanical coupling between the two adjacent carbonyl groups results in symmetric and asymmetric stretching modes. This manifests as a distinct "doublet" in the IR spectrum, typically a strong band at ~1715 cm⁻¹ and a weaker, higher-frequency band at ~1770 cm⁻¹[5].
-
Nitrile (C≡N): The carbon-nitrogen triple bond stretch occurs in a region free from most other organic vibrations (~2255 cm⁻¹). Because the dipole moment change during this stretch is relatively small compared to a carbonyl, the band is usually sharp but of weak-to-medium intensity[4].
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Band Shape | Vibrational Assignment |
| ~3100 | Weak | Sharp | =C-H stretch (maleimide ring alkene)[5]. |
| ~2950 | Weak | Broad | C-H stretch (aliphatic methylene). |
| ~2255 | Weak-Medium | Sharp | C≡N stretch (nitrile group). |
| ~1770 | Weak | Sharp | C=O symmetric stretch (coupled imide)[5]. |
| ~1715 | Strong | Sharp | C=O asymmetric stretch (coupled imide)[5]. |
| ~1600 | Medium | Sharp | C=C stretch (maleimide ring alkene). |
Self-Validating IR Protocol
-
Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect an ambient background spectrum to computationally subtract atmospheric CO₂ and H₂O vapor.
-
Acquisition: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
-
Internal Validation: Validation Check: Inspect the region above 3200 cm⁻¹. The absence of a broad, strong O-H stretching band confirms that the maleimide ring has not undergone premature hydrolysis into maleamic acid (which would show a strong O-H band and a shift in the C=O bands to ~1700 and ~1650 cm⁻¹)[5].
Multi-Modal Data Integration
No single spectroscopic method is entirely foolproof in isolation. The structural confirmation of N-(cyanomethyl)maleimide relies on the intersection of the three modalities described above. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.
Multi-modal spectroscopic validation workflow for N-(cyanomethyl)maleimide.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10935, Maleimide. PubChem. Available at:[Link]
-
Muccioli, G. G., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(14), 4313–4328. Available at:[Link]
-
Wang, Y., et al. (2003). C−H···O Hydrogen Bond between N-Methyl Maleimide and Dimethyl Sulfoxide: A Combined NMR and Ab Initio Study. The Journal of Physical Chemistry A, 107(23), 4683–4689. Available at:[Link]
-
Al-Juboori, M. A., et al. (2024). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry-Section A, 8(6), 1001-1013. Available at:[Link]
Sources
commercial suppliers and availability of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
An In-Depth Technical Guide to the Sourcing and Application of N-Cyanomethylmaleimide (CAS 1184639-97-1) for Ultra-Stable Bioconjugation
Executive Summary
The development of next-generation Antibody-Drug Conjugates (ADCs) and targeted therapeutics relies heavily on the stability of the linker chemistry connecting the payload to the targeting biomolecule. While the maleimide-thiol Michael addition remains the industry standard for cysteine bioconjugation, traditional N-alkyl maleimides suffer from in vivo instability due to retro-Michael deconjugation, leading to premature payload release and off-target toxicity[1].
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile , commonly known as N-cyanomethylmaleimide (CAS: 1184639-97-1), represents a structural evolution in linker design. By incorporating a strongly electron-withdrawing cyanomethyl group (-CH₂CN) directly onto the maleimide nitrogen, this compound accelerates post-conjugation ring hydrolysis. The result is an irreversible, highly stable maleamic acid linkage. This whitepaper provides a comprehensive guide to the commercial landscape, chemical mechanisms, and validated protocols for utilizing N-cyanomethylmaleimide in advanced bioconjugation workflows.
Part 1: Mechanistic Causality – The Electron-Withdrawing Advantage
To understand why N-cyanomethylmaleimide is superior to standard linkers like N-ethylmaleimide (NEM), one must analyze the competing kinetic pathways of the resulting thiosuccinimide conjugate.
-
The Vulnerability of Standard Maleimides: When a standard N-alkyl maleimide reacts with a thiol, it forms a thiosuccinimide ring. In the presence of blood serum proteins (which contain abundant reactive thiols like human serum albumin or glutathione), this ring can undergo a base-catalyzed β-elimination (retro-Michael reaction), releasing the original thiol and transferring the maleimide to a non-target protein [2].
-
The Cyanomethyl Solution: The inductive electron-withdrawing effect (EWG) of the -CH₂CN group significantly increases the electrophilicity of the adjacent imide carbonyl carbons.
-
Accelerated Hydrolysis: This heightened electrophilicity makes the carbonyls highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous buffers. The thiosuccinimide ring rapidly hydrolyzes (opens) to form a thioether-maleamic acid derivative. Once the ring is open, the retro-Michael elimination is sterically and electronically impossible, locking the conjugate permanently in place [3].
Fig 1: Reaction pathway demonstrating EWG-driven hydrolysis preventing retro-Michael deconjugation.
Part 2: Commercial Landscape and Supplier Availability
Despite its utility, N-cyanomethylmaleimide is a specialized reagent, primarily synthesized by advanced building-block providers rather than bulk commodity chemical suppliers. When sourcing CAS 1184639-97-1, researchers must prioritize suppliers that provide rigorous analytical validation (¹H-NMR and HPLC traces) to ensure the maleimide double bond has not undergone premature hydrolysis during storage.
Quantitative Supplier Comparison
| Supplier Name | Catalog Number | Stated Purity | Analytical Validation Provided | Standard Pack Sizes | Lead Time / Availability |
| Enamine [4] | EN300-70345 | >95% | LC-MS, NMR (Upon Request) | 250 mg, 1 g, 10 g | Global stock; typically 1-2 weeks |
| BLD Pharm [5] | BD01056524 | 95% | HPLC, NMR available online | 100 mg, 1 g, 5 g | Direct online ordering |
| Bidepharm [6] | 1184639-97-1 | 95% | Batch-specific QC | 1 g, 5 g | Regional distribution networks |
Note: Due to the moisture-sensitive nature of the activated maleimide ring, procurement should specify shipment under inert gas (Argon/Nitrogen) and storage at -20°C upon arrival.
Part 3: Experimental Protocol – Synthesis of Ultra-Stable Thiol Conjugates
This protocol is designed as a self-validating system. It utilizes a two-step pH shift to first ensure chemoselectivity (avoiding lysine cross-reactivity) and subsequently force the ring-opening hydrolysis.
Reagents & Equipment
-
Linker: N-Cyanomethylmaleimide (CAS 1184639-97-1), 10 mM stock freshly prepared in anhydrous DMSO.
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8.
-
Hydrolysis Buffer: 1 M Tris-HCl, pH 8.5.
-
Validation: High-Resolution Mass Spectrometry (HRMS) or LC-MS.
Step-by-Step Methodology
-
Biomolecule Preparation: Dilute the reduced, thiol-containing biomolecule (e.g., a Fab fragment or synthetic peptide) to 50–100 µM in the Conjugation Buffer.
-
Causality Check: EDTA is strictly required to chelate trace heavy metals (e.g., Cu²⁺, Fe³⁺) that catalyze the oxidative dimerization of thiols into unreactive disulfides.
-
-
Chemoselective Michael Addition: Add 5 to 10 molar equivalents of the N-cyanomethylmaleimide DMSO stock to the biomolecule solution. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation. Incubate at 25°C for 1 hour.
-
Causality Check: Maintaining pH 6.8 ensures the reaction is highly selective for thiolate anions (pKa ~8.3) over primary amines (lysine pKa ~10.5).
-
-
Forced Hydrolysis (Ring-Opening): Add 1/10th volume of Hydrolysis Buffer (1 M Tris-HCl, pH 8.5) to shift the reaction pH to approximately 8.0. Incubate at 37°C for 4 hours.
-
Causality Check: The elevated pH increases the concentration of hydroxide ions. Combined with the electron-withdrawing -CH₂CN group, this rapidly drives the hydrolysis of the thiosuccinimide ring to the stable maleamic acid.
-
-
Purification: Remove excess unreacted maleimide and buffer salts using Size Exclusion Chromatography (SEC) or a desalting column equilibrated with PBS (pH 7.4).
-
Analytical Validation: Analyze the purified conjugate via LC-MS.
-
Self-Validation Metric: The successful formation of the hydrolyzed conjugate will present a mass shift of +18 Da (addition of H₂O) compared to the intermediate thiosuccinimide adduct. If the +18 Da shift is absent, increase the duration of Step 3.
-
Fig 2: Quality control and bioconjugation workflow for N-cyanomethylmaleimide.
Part 4: Conclusion
The transition from standard N-alkyl maleimides to electron-withdrawing variants like N-cyanomethylmaleimide (CAS 1184639-97-1) is a critical optimization step for researchers developing therapeutics that demand high in vivo stability. By leveraging the inductive effects of the cyanomethyl group, drug development professionals can purposefully drive post-conjugation hydrolysis, entirely bypassing the vulnerabilities of retro-Michael thiol exchange. With reliable commercial availability through specialized vendors like Enamine and BLD Pharm, integrating this advanced linker into existing workflows is both highly feasible and analytically verifiable.
References
-
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link] [1]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. Retrieved from [Link] [3]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Retrieved from [Link] [3]
-
Enamine Ltd. Product Catalog: EN300-70345 (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile). Retrieved from [Link] [4]
The Alchemist's Bond: A Technical Guide to Maleimide Crosslinkers in Biochemistry
For researchers, scientists, and drug development professionals, the precise and stable linking of biomolecules is a foundational requirement for innovation. Among the arsenal of bioconjugation techniques, the use of maleimides as crosslinkers stands out for its efficiency and specificity, particularly in targeting cysteine residues.[1][2] This guide provides an in-depth exploration of the core principles governing maleimide chemistry, offering field-proven insights to harness its full potential while navigating its inherent challenges.
The Core Mechanism: A Tale of Michael Addition
The cornerstone of maleimide chemistry is the Michael addition reaction, a highly efficient and selective method for forming a stable covalent bond between a maleimide and a thiol group.[1][2] This reaction is prized for its rapid kinetics under mild, physiological conditions, making it a "click chemistry" favorite in bioconjugation.[1][3]
The process is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbon atoms of the maleimide's double bond.[1] This attack leads to the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[1][4] The reaction's efficiency is significantly influenced by the solvent, with polar solvents like water or DMSO facilitating the formation of the reactive thiolate ion.[1][5]
Caption: The Michael addition reaction between a thiol and a maleimide.
The Critical Role of pH: A Balancing Act
The pH of the reaction environment is the most critical parameter influencing both the rate and specificity of maleimide-thiol conjugation. The optimal pH range for this reaction is between 6.5 and 7.5.[1][3][6]
-
Below pH 6.5: The concentration of the highly reactive thiolate anion decreases as the thiol group (R-SH) remains protonated.[1][6] This leads to a significant reduction in the reaction rate.[6]
-
Above pH 7.5: While the reaction with thiols can still occur, two significant side reactions become increasingly problematic:
-
Reaction with Amines: The selectivity for thiols over amines diminishes.[3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (like the ε-amino group of lysine), but this advantage is lost at higher pH values.[3][6]
-
Maleimide Hydrolysis: The maleimide ring becomes susceptible to hydrolysis, opening up to form an unreactive maleamic acid derivative.[1][6] This inactivation of the maleimide is a critical concern for reaction efficiency.
-
| pH Range | Reaction Rate with Thiols | Key Side Reactions | Selectivity for Thiols |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[6] | High for thiols over amines.[6] |
| 6.5 - 7.5 | Optimal | Minimal hydrolysis and reaction with amines.[6] | High (Thiol reaction is ~1,000x faster than with amines at pH 7.0).[3][6] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[6] Competitive reaction with primary amines (e.g., lysine).[6] | Decreased selectivity for thiols.[6] |
Navigating the Landscape of Side Reactions and Instability
While the maleimide-thiol reaction is highly effective, a thorough understanding of potential side reactions is crucial for producing homogeneous and stable conjugates.
The Ever-Present Threat of Hydrolysis
The maleimide ring's stability is a significant consideration. In aqueous solutions, especially at neutral to alkaline pH, the ring can undergo hydrolysis, rendering the maleimide inactive.[1][3][6] Therefore, it is imperative to use freshly prepared maleimide solutions and avoid long-term storage in aqueous buffers.[3][6] For storage, dry, aprotic solvents like DMSO or DMF are recommended.[1][3] Maleimide reagents are best stored at -20°C under an inert atmosphere.[]
The Reversibility Challenge: Retro-Michael Reaction
The thiosuccinimide linkage formed, while generally stable, can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in vivo.[2][8] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects and reduced efficacy.[2][8]
To counteract this instability, a common strategy is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[3][6][] This is often achieved by raising the pH to 8.5-9.0 post-conjugation.[6] The resulting ring-opened succinamic acid thioether is significantly more stable and not susceptible to the retro-Michael reaction.[6][8]
Thiazine Rearrangement with N-terminal Cysteines
When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[6][9] This side reaction is more prominent at neutral or basic pH.[6] To suppress this rearrangement, performing the conjugation at a slightly acidic pH (around 6.0-6.5) can be beneficial as it keeps the N-terminal amine protonated and less nucleophilic.[6]
Caption: Key reaction pathways in maleimide chemistry.
Experimental Protocols: A Step-by-Step Guide
Achieving successful and reproducible bioconjugation with maleimides requires meticulous attention to detail in the experimental protocol.
Preparation of the Thiol-Containing Biomolecule
-
Dissolution: Dissolve the protein, peptide, or other thiol-containing biomolecule in a degassed buffer at a pH between 7.0 and 7.5.[4] Commonly used buffers include PBS, HEPES, and Tris, ensuring they are free of any extraneous thiols.[4][10]
-
Reduction of Disulfides (if necessary): For many proteins, target cysteine residues are involved in disulfide bonds and must be reduced prior to conjugation.[1][4]
-
Add a 50 to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[4] TCEP is often preferred as it is effective over a wide pH range and does not contain a thiol group itself, thus not requiring removal before the addition of the maleimide.[10]
-
Incubate the mixture for approximately 20-30 minutes at room temperature.[4][11]
-
Conjugation Reaction
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.[1][4]
-
Addition to Biomolecule: Add the dissolved maleimide reagent to the solution of the reduced biomolecule. The optimal molar ratio of maleimide to thiol can vary depending on the specific molecules and may require optimization, with ratios from 2:1 to 20:1 being reported.[4][11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4][11] The reaction progress can be monitored using techniques like HPLC or mass spectrometry.
Purification of the Conjugate
After the reaction is complete, it is crucial to remove unreacted maleimide reagent and other small molecules. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller unreacted reagents.[10]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.[10][11]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): For higher resolution purification.[10][11]
Caption: A generalized experimental workflow for maleimide conjugation.
Applications in Research and Drug Development
The versatility and reliability of maleimide chemistry have led to its widespread adoption in various fields.
-
Antibody-Drug Conjugates (ADCs): Maleimides are a cornerstone technology for creating ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells.[][13][14] The specificity of the maleimide-thiol reaction allows for site-specific conjugation to cysteine residues on the antibody, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[][14] A prominent example is Trastuzumab emtansine (Kadcyla®), where a maleimide-containing crosslinker is used to attach the cytotoxic agent to the antibody.[14]
-
Protein Labeling and Imaging: Maleimides are frequently used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[4][]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile.[] Maleimide chemistry provides an efficient means to achieve site-specific PEGylation at cysteine residues.[]
-
Surface Immobilization: Maleimides are employed to functionalize surfaces, such as nanoparticles and microarrays, with proteins or other biomolecules for applications in diagnostics, biosensing, and targeted drug delivery.[][]
Conclusion: A Powerful Tool Requiring Precision
Maleimide crosslinkers offer a powerful and versatile tool for bioconjugation, enabling the creation of precisely engineered biomolecules for a vast array of applications.[1] However, realizing the full potential of this chemistry requires a deep understanding of its underlying principles, including the critical influence of pH and the potential for side reactions. By carefully controlling reaction conditions and employing strategies to enhance conjugate stability, researchers can effectively mitigate challenges such as hydrolysis and retro-Michael addition. This meticulous approach ensures the generation of homogeneous, stable, and functional conjugates, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.
References
- The Thiol-Maleimide Reaction: A Guide - Bachem. (URL: )
- Maleimide Crosslinkers for Antibody Labeling - BOC Sciences. (URL: )
- mechanism of maleimide reaction with thiols - Benchchem. (URL: )
- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. (URL: )
- Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions - Benchchem. (URL: )
- What is the effect of Maleimide surface coverage on thiol conjug
- Maleimide Linkers in Antibody-Drug Conjug
- Maleimide | ADC Linker - MedchemExpress.com. (URL: )
- Maleimide Reaction Chemistry | Vector Labs. (URL: )
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis
- Maleimide labeling of thiolated biomolecules - Bio-Synthesis. (URL: )
- Common issues with maleimide-thiol conjug
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC. (URL: )
- Kinetics study of degradation of maleimide-thiol conjug
- Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - ES. (URL: )
- Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC. (URL: )
- Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm. (URL: )
- The Alchemist's Bond: An In-depth Technical Guide to Maleimide Linkers in Drug Development - Benchchem. (URL: )
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Maleimide - Wikipedia. (URL: )
- Maleimide Conjugation Protocol for Thiol Dyes - BioActs. (URL: )
- Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing). (URL: )
- General Protocol of Dye Maleimide Antibody Labeling Kit - BroadPharm. (URL: )
- Crosslinkers - Sigma-Aldrich. (URL: )
- Tunable degradation of maleimide-thiol adducts in reducing environments - PMC. (URL: )
- Maleimide Crosslinker Selection Guide | Vector Labs. (URL: )
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs | Bioconjugate Chemistry - ACS Public
- Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjug
- In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development - Benchchem. (URL: )
- Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjug
- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation | Journal of Proteome Research - ACS Public
- Cross-Linking Reagents. (URL: )
- Instability of thiol/maleimide conjugation and strategies for mitig
- Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - JP. (URL: )
Sources
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- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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using 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in antibody-drug conjugate (ADC) development
Application Note: Engineering Ultra-Stable Antibody-Drug Conjugates via 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile Directed Ring-Opening
Executive Summary
The thiol-maleimide Michael addition is the cornerstone of cysteine-directed Antibody-Drug Conjugate (ADC) bioconjugation. However, traditional N-alkyl maleimides form thiosuccinimide linkages that are dynamically unstable in systemic circulation. Under physiological conditions, these linkages undergo a retro-Michael reaction, prematurely releasing the linker-payload complex which is subsequently scavenged by reactive thiols on serum albumin (e.g., Cys34)[1]. This off-target transfer severely compromises therapeutic efficacy and drives systemic toxicity.
To overcome this, next-generation ADC linker design utilizes electron-withdrawing groups (EWGs) to purposefully engineer the post-conjugation fate of the succinimide ring[2]. This application note details the mechanistic rationale and experimental protocols for utilizing 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile —commonly known as N-(cyanomethyl)maleimide—to generate permanently stabilized, ring-opened ADCs.
Mechanistic Principles: The Inductive Power of the Cyanomethyl Group
The stability of a maleimide-derived ADC is dictated by the competition between two divergent pathways: the destructive retro-Michael elimination and the stabilizing aqueous hydrolysis of the thiosuccinimide ring. Once the succinimide ring is hydrolyzed (opened) to a maleamic acid derivative, the structural geometry required for retro-Michael elimination is permanently destroyed, yielding a conjugate with a physiological half-life exceeding two years[1].
The cyanomethyl group (-CH₂CN) is a potent electron-withdrawing group. When attached to the maleimide nitrogen, it exerts a strong inductive effect (-I effect) that fundamentally alters the reaction kinetics:
-
Hyper-Electrophilicity: The EWG pulls electron density away from the maleimide double bond, accelerating the initial Michael addition with the antibody thiolate.
-
Accelerated Nucleophilic Attack: Post-conjugation, the EWG significantly lowers the pKa of the adjacent succinimide protons and increases the partial positive charge on the imide carbonyl carbons. This dramatically lowers the activation energy required for nucleophilic attack by hydroxide ions (OH⁻)[2].
While traditional N-alkyl thiosuccinimides require days to hydrolyze, N-cyanomethyl derivatives undergo rapid ring-opening, allowing for controlled "forced hydrolysis" during the manufacturing process before the ADC ever enters the patient[3].
Mechanistic pathway of cyanomethyl maleimide conjugation and stabilization.
Comparative Kinetics of Maleimide Scaffolds
The selection of the N-substituent directly dictates the manufacturing timeline and the ultimate in vivo stability of the ADC. The table below summarizes the kinetic impact of the cyanomethyl group compared to legacy scaffolds.
| Maleimide N-Substituent | Inductive Effect (EWG Strength) | Conjugation Kinetics (pH 7.2) | Ring-Opening t1/2 (pH 7.4, 37°C) | Retro-Michael Risk (In Vivo) |
| Alkyl (e.g., Caproyl / MC) | Weak | Fast | > 100 hours | High |
| Aryl (e.g., Phenyl) | Moderate | Very Fast | ~ 15 - 25 hours | Moderate |
| Cyanomethyl (-CH₂CN) | Strong | Ultra-Fast | < 5 hours | Negligible (Rapidly Stabilized) |
Self-Validating Experimental Protocols
The following protocol outlines the generation of an ADC utilizing an N-(cyanomethyl)maleimide-functionalized linker-payload. The workflow is designed as a self-validating system, ensuring that each chemical transformation is analytically confirmed before proceeding.
Phase I: Controlled Antibody Reduction
Causality: Interchain disulfides must be reduced to liberate nucleophilic cysteines. Partial reduction is targeted to achieve a specific Drug-to-Antibody Ratio (DAR), typically 4.
-
Formulate the monoclonal antibody (mAb) at 5-10 mg/mL in Reduction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).
-
Add 2.2 - 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb.
-
Incubate at 37°C for 2 hours under gentle agitation.
-
Self-Validation Checkpoint: Perform an Ellman’s Assay (DTNB) on a small aliquot. Calculate the molar ratio of free thiols to mAb. Proceed only if the thiol-to-mAb ratio is between 3.8 and 4.2.
Phase II: Bioconjugation
Causality: Conjugation must be performed at near-neutral pH (7.0 - 7.2). Because the cyanomethyl EWG makes the unreacted maleimide highly susceptible to hydrolysis, higher pH during this step would destroy the reagent before it can react with the antibody.
-
Dissolve the N-(cyanomethyl)maleimide linker-payload in anhydrous DMSO to a 10 mM stock.
-
Add the linker-payload to the reduced mAb at a ratio of 1.2 equivalents per free thiol (approx. 4.8 eq per mAb). Ensure final DMSO concentration does not exceed 10% (v/v) to prevent mAb denaturation.
-
Incubate at 22°C for 1 hour.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to scavenge unreacted maleimide.
Phase III: Forced Hydrolysis (Ring-Opening)
Causality: To prevent in vivo retro-Michael exchange, the thiosuccinimide ring must be purposefully hydrolyzed in vitro[3]. The basic pH and elevated temperature exploit the EWG's inductive effect to drive the reaction to completion rapidly.
-
Buffer exchange the conjugate into Hydrolysis Buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.0 - 8.2) using tangential flow filtration (TFF) or desalting columns.
-
Incubate the formulated ADC at 37°C for 6 to 8 hours.
-
Note: Prolonged exposure to pH > 8.5 can cause antibody deamidation; strict adherence to pH 8.0-8.2 is critical.
Phase IV: Purification and Analytical Validation
-
Purify the final ADC via Size Exclusion Chromatography (SEC) to remove aggregates and residual small molecules, formulating into the final storage buffer (e.g., 20 mM Histidine, pH 6.0).
-
Self-Validation Checkpoint: Analyze the intact ADC via high-resolution LC-MS (Q-TOF).
-
Success Criteria: The mass spectrum must show the expected mass of the mAb + (Payload Mass × DAR) + (18 Da × DAR) . The addition of 18 Daltons per payload definitively confirms the addition of H₂O across the imide bond, validating complete ring-opening and stabilization.
-
Self-validating workflow for the generation of ring-opened EWG-maleimide ADCs.
References
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry, American Chemical Society. URL:[Link]
-
SigutLabs. (2025). "Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release." SigutLabs Technical Articles. URL:[Link]
-
Zheng, K., Chen, Y., et al. (2019). "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates." Journal of Pharmaceutical Sciences (Archived via PMC/NIH). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Reaction Conditions for Labeling Cysteine Residues with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount. The selective labeling of cysteine residues offers a powerful strategy for introducing probes, payloads, and other functionalities to proteins, peptides, and other biomolecules. Among the arsenal of thiol-reactive reagents, maleimides stand out for their high selectivity and reactivity under mild conditions.[1] This guide provides a comprehensive overview and detailed protocols for the use of a specific maleimide derivative, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile , in labeling cysteine residues. A key feature of this reagent is the electron-withdrawing nature of the N-substituent acetonitrile group, which is anticipated to enhance the stability of the resulting conjugate.[2][3][4]
The Chemistry of Cysteine Labeling with Maleimides: A Mechanistic Perspective
The conjugation of a maleimide to a thiol-containing cysteine residue proceeds via a Michael addition reaction.[3] This reaction is highly efficient and chemoselective for thiols within a specific pH range.[4][5][6]
The Core Reaction: Thiol-Michael Addition
The fundamental reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4] The reaction is typically rapid and proceeds efficiently under aqueous conditions at or near physiological pH.
Critical Reaction Parameters
Successful and specific labeling of cysteine residues with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile hinges on the careful control of several key parameters:
-
pH: This is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[4][5][6] Within this window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[5] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate. Above pH 7.5, two undesirable side reactions become more prominent: reaction with primary amines and hydrolysis of the maleimide ring.[5][7]
-
Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) over 1-2 hours or at 4°C overnight.[2][8] The optimal time should be determined empirically for each specific protein and application.
-
Molar Ratio of Reagents: A molar excess of the maleimide reagent is generally used to drive the reaction to completion. A starting point is often a 10- to 20-fold molar excess of the maleimide over the protein.[2][8] However, this should be optimized to maximize labeling efficiency while minimizing off-target modifications and simplifying subsequent purification.
-
Presence of Reducing Agents: Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides.[1][2][9] Therefore, it is often necessary to pre-treat the protein with a reducing agent to ensure the presence of free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is effective and does not need to be removed before the addition of the maleimide reagent.[10] Dithiothreitol (DTT) can also be used, but it must be removed prior to labeling as its free thiols will compete for the maleimide.[10]
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, understanding and mitigating potential side reactions is crucial for obtaining a homogeneous and stable conjugate.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[4][5] This hydrolysis is significantly accelerated at pH values above 7.5.[11][12][13] To minimize this, it is essential to perform the reaction within the optimal pH range of 6.5-7.5 and to prepare aqueous solutions of the maleimide reagent immediately before use.[11]
Off-Target Reactions
At pH values above 7.5, the maleimide can react with other nucleophilic amino acid residues, primarily the ε-amino group of lysine.[5] Maintaining the pH between 6.5 and 7.5 is the most effective way to ensure the chemoselectivity of the reaction for cysteine residues.
The Retro-Michael Reaction and Enhanced Stability with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
The thioether bond formed in the Michael addition is not completely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols.[11] This can lead to the transfer of the maleimide label to other thiol-containing molecules, such as serum albumin in biological systems.
A key strategy to prevent this reversal is the hydrolysis of the thiosuccinimide ring in the conjugate to form a stable, ring-opened succinamic acid thioether.[4][11] The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups, such as the acetonitrile group in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile , can accelerate this hydrolysis, leading to a more stable conjugate.[2][3][4] This is a significant advantage of using this particular reagent, as it is expected to yield more stable bioconjugates compared to maleimides with simple alkyl substituents.
Detailed Protocols for Cysteine Labeling
The following protocols provide a general framework for labeling cysteine residues in proteins with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile. Optimization for specific proteins and applications is recommended.
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[1][9] Buffers containing thiols (e.g., DTT) should be avoided.
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (e.g., argon or nitrogen) through the solution. This minimizes the oxidation of free thiols.[1][2]
-
-
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile Stock Solution:
Reduction of Disulfide Bonds (if necessary)
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][8]
-
Incubate the mixture for 20-60 minutes at room temperature.
Labeling Reaction
-
Add the desired molar excess (e.g., 10-20 fold) of the 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile stock solution to the protein solution while gently stirring or vortexing.[1][2]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[8] Protect the reaction from light if the label is light-sensitive.
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove the excess, unreacted maleimide reagent. Common purification methods include:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer to separate the labeled protein from the smaller maleimide molecule.[14]
-
Dialysis: Dialyze the reaction mixture against a large volume of the appropriate buffer. This method is suitable for water-soluble maleimides.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used for high-resolution purification.
Characterization of the Conjugate
The extent of labeling can be determined using several methods:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, from which the number of attached labels can be calculated.
-
SDS-PAGE: If the label imparts a significant change in molecular weight or has fluorescent properties, SDS-PAGE can provide a qualitative assessment of labeling.
-
Spectrophotometry: If the label has a distinct absorbance spectrum, the degree of labeling can be calculated using the Beer-Lambert law.[2][8]
Summary of Optimal Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis and off-target reactions.[4][5][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Efficient reaction kinetics.[2][8] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for reaction completion.[2][8] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (to be optimized) | Drives the reaction to completion.[2][8] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Ensures stability of the maleimide stock solution.[1][2][9] |
| Reducing Agent (if needed) | TCEP | Reduces disulfide bonds without interfering with the maleimide reaction.[10] |
| Buffer | Degassed PBS, Tris, or HEPES | Provides a stable pH environment and minimizes thiol oxidation.[1][9] |
Conclusion
The labeling of cysteine residues with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile offers a robust and reliable method for protein modification. By carefully controlling the reaction conditions, particularly the pH, and understanding the underlying chemistry, researchers can achieve high labeling efficiency and specificity. The electron-withdrawing nature of the acetonitrile group in this reagent is expected to confer enhanced stability to the resulting bioconjugate, making it an attractive choice for applications requiring long-term stability. As with any bioconjugation strategy, empirical optimization of the protocol for each specific protein is essential to achieve the desired outcome.
References
-
JoVE. Cysteine-Maleimide Bioconjugation Protocol. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
The Journal of Immunology. Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761). [Link]
-
Canadian Science Publishing. The hydrolysis of maleimide in alkaline solution. [Link]
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(12), 2217-2225. [Link]
-
Kanski, J., et al. (2008). Serial Protein Labeling With Infrared Maleimide Dyes to Identify Cysteine Modifications. Journal of Histochemistry & Cytochemistry, 56(7), 659-668. [Link]
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- 6. lumiprobe.com [lumiprobe.com]
- 7. Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZONITRILE | CAS 184171-52-6 [matrix-fine-chemicals.com]
Application Notes and Protocols for Labeling Antibodies and Proteins with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful labeling of antibodies and proteins using the thiol-reactive crosslinker, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile. This document delves into the underlying chemical principles, provides step-by-step protocols for conjugation and purification, and outlines methods for the essential characterization of the final bioconjugate.
Introduction: The Power of Site-Specific Bioconjugation
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical science, enabling the creation of sophisticated tools for research, diagnostics, and therapeutics. Among the various chemical strategies, the reaction between a maleimide and a thiol has emerged as a highly popular method for site-specific modification, particularly at cysteine residues.[1] The reagent 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile, a maleimide-functionalized compound, offers a robust and efficient means to conjugate a variety of molecules, such as fluorescent dyes, polyethylene glycol (PEG), radiolabels, and small molecule drugs, to proteins and antibodies.[2][3]
The widespread adoption of maleimide chemistry is attributed to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1][4] This makes it an indispensable tool for creating precisely engineered bioconjugates, from fluorescently labeled proteins for cellular imaging to complex antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5] This guide will provide the necessary technical insights and practical protocols to harness the power of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile for your research and development needs.
The Chemistry of Maleimide-Thiol Conjugation
The Core Mechanism: A Michael Addition Reaction
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, a nucleophilic thiol group (specifically the thiolate anion, R-S⁻), typically from a cysteine residue within a protein or peptide, attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This process is highly efficient in polar solvents and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][4] This reaction is often considered a type of "click chemistry" due to its modularity, high yields, and simple reaction conditions.[1][2]
Caption: Mechanism of Maleimide-Thiol Conjugation.
Critical Reaction Parameters and Potential Side Reactions
The success of a maleimide-thiol conjugation reaction hinges on the careful control of several key parameters. Understanding these factors is crucial for maximizing conjugation efficiency and minimizing undesirable side reactions.
| Parameter | Optimal Range/Condition | Rationale and Potential Issues |
| pH | 6.5 - 7.5 | Balances the reactivity of the thiol group with the stability of the maleimide. Below pH 6.5, the thiol is mostly protonated, leading to a slow reaction.[6] Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it unreactive.[1][6] At higher pH, reactivity with primary amines (e.g., lysine) also increases.[6] |
| Temperature | 4°C to 25°C | The reaction proceeds efficiently at room temperature.[7] Lower temperatures (4°C) can be used for overnight reactions to minimize potential protein degradation. |
| Buffer Composition | Phosphate, HEPES, MOPS | Buffers should be free of primary and secondary amines (e.g., Tris) and extraneous thiols (e.g., DTT, 2-mercaptoethanol) which can compete in the reaction.[8] |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | For antibodies, reduction of interchain disulfide bonds may be necessary to generate free thiols.[9] TCEP is a good choice as it is effective and does not contain a thiol group itself. Excess TCEP should be removed before adding the maleimide reagent.[8][10] |
Key Side Reactions to Consider:
-
Maleimide Hydrolysis: The maleimide ring can be opened by water, forming an unreactive maleamic acid derivative.[11] This is a primary cause of low conjugation efficiency and can be mitigated by preparing aqueous solutions of the maleimide reagent immediately before use and maintaining the optimal pH range.[8][11]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo.[6] This can lead to the transfer of the conjugated molecule to other thiols. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which forms a stable succinamic acid thioether.[6][12]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[2][13][14] This is often a desired outcome as the thiazine structure is stable against the retro-Michael reaction.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key workflows in labeling antibodies and proteins with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile.
Caption: Overall Experimental Workflow for Labeling.
Materials and Reagents
-
Antibody or protein to be labeled
-
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[9][15] It is crucial that the buffer is free of thiols.[10]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[11][15]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[9][10]
-
Desalting columns (e.g., Sephadex G-25) or ultrafiltration vials for purification[9][10]
-
Quenching Reagent (Optional): A thiol-containing compound like 2-mercaptoethanol or cysteine to cap any unreacted maleimide groups.[7]
Step-by-Step Protocol
1. Antibody/Protein Preparation:
-
Dissolve the antibody or protein in the reaction buffer at a concentration of 1-10 mg/mL.[15][16] Higher concentrations generally lead to better labeling efficiency.[16]
-
If the buffer contains substances with primary amines (e.g., Tris) or other interfering components, perform a buffer exchange into the desired reaction buffer using a desalting column or dialysis.[17]
2. (Optional) Reduction of Antibody Disulfide Bonds:
-
This step is necessary if the protein does not have accessible free sulfhydryl groups.
-
Add a 10 to 100-fold molar excess of TCEP to the antibody solution.[8][10]
-
Crucially , remove the excess TCEP immediately before adding the maleimide reagent. This can be achieved using a desalting column equilibrated with the degassed reaction buffer.[10]
3. Preparation of the Maleimide Reagent Stock Solution:
-
To prevent hydrolysis, prepare a stock solution of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile immediately before use.[11]
-
Dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[15][18]
-
Briefly vortex to ensure complete dissolution.
4. The Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a desired molar ratio of maleimide to protein. A starting point of a 10-20 fold molar excess of the maleimide reagent is recommended.[9][15] This ratio may need to be optimized for each specific protein.[15]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[9][15]
5. Purification of the Labeled Conjugate:
-
It is essential to remove the unreacted maleimide reagent and any byproducts from the labeled protein.
-
This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[10]
-
Alternatively, dialysis or ultrafiltration can be used.[10]
-
Collect the fractions containing the purified, labeled protein.
Characterization of the Bioconjugate
After purification, it is critical to characterize the conjugate to ensure the success of the labeling reaction and to confirm that the biological activity of the protein has been preserved.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule.[19][20] This is a crucial quality control parameter. An optimal DOL is essential for maximizing the signal from the label while avoiding issues like self-quenching (for fluorescent dyes) or compromised biological activity.[20][21] For antibodies, a typical DOL range is between 2 and 10.[21]
The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm (A₂₈₀): Where the protein (due to aromatic amino acids) and potentially the label absorb light.[20]
-
At the maximum absorbance wavelength of the label (Aₘₐₓ): Where the label has strong absorbance and the protein's absorbance is negligible.[20]
Calculation of the Degree of Labeling:
The DOL is calculated using the Beer-Lambert law. A correction factor (CF) is needed to account for the label's absorbance at 280 nm.[15][20]
-
Calculate the molar concentration of the label: [Label] (M) = Aₘₐₓ / (ε_label × path length)
-
Calculate the corrected absorbance of the protein at 280 nm: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF) where CF = (Absorbance of the label at 280 nm) / (Absorbance of the label at Aₘₐₓ)
-
Calculate the molar concentration of the protein: [Protein] (M) = A₂₈₀_corrected / (ε_protein × path length)
-
Calculate the Degree of Labeling (DOL): DOL = [Label] / [Protein]
| Parameter | Description |
| A₂₈₀ | Absorbance of the conjugate at 280 nm |
| Aₘₐₓ | Absorbance of the conjugate at the λₘₐₓ of the label |
| ε_label | Molar extinction coefficient of the label at Aₘₐₓ |
| ε_protein | Molar extinction coefficient of the protein at 280 nm |
| CF | Correction factor for the label's absorbance at 280 nm |
Assessment of Conjugate Integrity and Purity
The purity and integrity of the final conjugate should be assessed to ensure the absence of aggregates or fragments. Size-exclusion chromatography (SEC) is a common and effective method for this purpose.[22]
Functional Assays
It is crucial to verify that the labeling process has not compromised the biological activity of the antibody or protein.[23] The specific functional assays will depend on the nature of the biomolecule and its intended application.
-
For antibodies: Binding assays such as ELISA or flow cytometry can be used to confirm that the antigen-binding affinity is retained.[24][25]
-
For enzymes: An activity assay should be performed to measure the catalytic activity of the labeled enzyme.
-
For other proteins: Assays that measure the protein's specific function, such as receptor binding or protein-protein interactions, should be conducted.[26]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | - Inefficient reduction of disulfide bonds.[10]- Hydrolysis of the maleimide reagent.[10][11]- Presence of competing thiols in the buffer.[10] | - Optimize TCEP concentration and incubation time. Ensure complete removal of TCEP before adding the maleimide reagent.[10]- Prepare the maleimide stock solution fresh in anhydrous solvent.[10]- Use thiol-free buffers. |
| Antibody/Protein Precipitation | - Over-labeling of the protein.[10]- Low protein concentration during labeling. | - Reduce the molar ratio of the maleimide reagent to the protein.[10]- Increase the protein concentration during the reaction. |
| Loss of Biological Activity | - Modification of critical cysteine residues in the active site or antigen-binding site.[10]- Over-labeling. | - Consider using an amine-reactive labeling chemistry if sulfhydryl modification is detrimental.[10]- Optimize the DOL by reducing the maleimide-to-protein molar ratio. |
| Instability of the Final Conjugate | - Retro-Michael reaction leading to deconjugation.[12] | - After the conjugation reaction, raise the pH to 8.5-9.0 to hydrolyze the thiosuccinimide ring, forming a more stable succinamic acid thioether.[6][12] |
Conclusion
The reaction between maleimides and thiols is a powerful and highly specific conjugation method that is essential in bioconjugation and drug development.[7] The use of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile provides an effective means to achieve site-specific labeling of antibodies and proteins. A thorough understanding of the Michael addition mechanism, the critical influence of pH, and potential side reactions is paramount for the successful design and implementation of novel bioconjugates for both research and therapeutic applications.[7] By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently produce high-quality, functional bioconjugates to advance their scientific endeavors.
References
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Retrieved from [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Scheibe, M., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications, 12(1), 1-13. [Link]
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
Zocher, M., et al. (2020). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. PLoS ONE, 15(3), e0230218. [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Sartorius. (n.d.). Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
-
Kumar, V., & Frokjaer, S. (2018). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Methods in Molecular Biology, 1827, 217-233. [Link]
-
TA Instruments. (n.d.). Biophysical Characterization of Antibody Drug Conjugates Using DSC. Retrieved from [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(6), 1630-1639. [Link]
-
van der Wal, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 15867-15871. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
Smith, M. E. B., et al. (2008). Catalysis of imido group hydrolysis in a maleimide conjugate. Organic & Biomolecular Chemistry, 6(21), 3875-3877. [Link]
-
St-Gelais, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(5), e3323. [Link]
-
PharmiWeb.com. (2022, March 31). Drawbacks of the thiol-maleimide reaction. Retrieved from [Link]
-
Sino Biological. (n.d.). Antibody Purification: Methods, Techniques, and Process. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Antibody Labeling - Methods, Techniques & Quality Control. Retrieved from [Link]
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Rapid Novor. (2023, April 24). Functional Characterization of Therapeutic Antibodies. Retrieved from [Link]
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Purification and Stabilization of Bioconjugates Synthesized with 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Mechanistic Rationale: The Causality of Cyanomethyl Activation
In the development of targeted therapeutics such as antibody-drug conjugates (ADCs), the thiol-maleimide Michael addition is the industry standard for cysteine bioconjugation. However, traditional N-alkyl maleimide adducts are thermodynamically unstable in plasma. They undergo retro-Michael deconjugation, prematurely transferring the cytotoxic payload to reactive thiols on circulating serum albumin, which drives off-target toxicity[1].
To circumvent this, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (commonly known as N-cyanomethylmaleimide) is employed. As an Application Scientist, the choice to use this specific reagent is rooted in electronic causality. The highly electron-withdrawing cyanomethyl group drastically increases the electrophilicity of the succinimide carbonyls[2]. This structural modification deliberately accelerates the ring-opening hydrolysis of the thiosuccinimide intermediate. Once water attacks the ring to form a succinamic acid thioether, the beta-elimination pathway is permanently blocked. The resulting bioconjugate is completely stable and irreversible in vivo[2],[3].
Consequently, the purification of these bioconjugates is not merely about removing excess reagents; it requires a deliberate, controlled hydrolysis phase prior to final clearance.
Workflow Visualization
Fig 1: Reaction and hydrolysis pathway of N-cyanomethylmaleimide bioconjugates.
Quantitative Data: Hydrolysis Kinetics
The necessity of the controlled hydrolysis step is highlighted when comparing the kinetic half-lives of various maleimide N-substituents. The cyanomethyl group reduces the time required for stabilization from days to merely hours.
| Maleimide N-Substituent | Electronic Property | Hydrolysis Half-Life (pH 7.4, 37°C) | In Vivo Conjugate Stability |
| Alkyl (e.g., NEM) | Electron-Neutral | > 100 hours | Poor (Prone to Thiol Exchange) |
| Phenyl | Mildly Electron-Withdrawing | ~ 15 hours | Moderate |
| Cyanomethyl | Highly Electron-Withdrawing | < 2 hours | Excellent (Irreversible) |
Data synthesized from established hydrolysis kinetics of electron-withdrawing maleimides[2].
Experimental Protocol: A Self-Validating System
This protocol is engineered as a self-validating system . Because the cyanomethyl group dictates a mandatory ring-opening event, the successful stabilization of the conjugate is quantitatively proven by a specific mass shift. You do not proceed to final purification until this analytical checkpoint is cleared.
Phase 1: Conjugation & Controlled Hydrolysis
-
Preparation: Ensure the thiolated protein (e.g., a partially reduced monoclonal antibody) is in a primary amine-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4).
-
Conjugation: Add 5–10 molar equivalents of the N-cyanomethylmaleimide-functionalized payload (dissolved in anhydrous DMSO; keep final DMSO concentration ≤ 10% v/v). Incubate for 1 hour at 22°C.
-
Controlled Hydrolysis (Critical Step): Do not immediately quench and purify. Instead, maintain the pH strictly between 7.4 and 8.0. Incubate the crude reaction mixture at 25°C for 4 to 6 hours (or 37°C for 2 hours). The electron-withdrawing nature of the cyanomethyl group drives rapid, base-catalyzed hydrolysis[2].
-
Quenching: Add 20 molar equivalents of N-acetylcysteine (NAC) and incubate for 15 minutes to consume any unreacted maleimide, preventing off-target cross-linking during downstream processing.
Phase 2: The LC-MS Checkpoint (Trustworthiness Validation)
-
Withdraw a 10 µL aliquot of the crude mixture and analyze via LC-TOF-MS (Intact Mass Analysis).
-
Validation Metric: Calculate the expected mass. For every payload attached, the intact mass of the protein must increase by the mass of the payload plus exactly 18.01 Da (the mass of one water molecule).
-
Causality Check: If the +18 Da shift is absent or incomplete, the conjugate is still in the unstable thiosuccinimide form. Do not proceed to purification. Extend the hydrolysis incubation until >95% of the conjugate exhibits the +18 Da shift.
Phase 3: Downstream Purification
Once the conjugate is analytically validated as stable, select a purification modality based on the scale and required resolution.
Fig 2: Decision matrix for the purification of hydrolyzed bioconjugates.
| Purification Modality | Scale | Primary Separation Mechanism | Target Application |
| Preparative SEC | < 50 mg | Hydrodynamic Radius (Size) | Rapid removal of free payload, NAC-quenched linker, and DMSO. |
| Tangential Flow Filtration (TFF) | > 50 mg | Size Exclusion via Membrane | Process-scale buffer exchange; use a 30 kDa MWCO cassette for intact mAbs. |
| Hydrophobic Interaction (HIC) | Analytical / Prep | Surface Hydrophobicity | Resolving intact ADCs by Drug-to-Antibody Ratio (DAR) species. |
Protocol Note for HIC: Because the ring-opened succinamic acid introduces a new carboxylate group, the hydrophobicity of the conjugate is slightly altered compared to the unhydrolyzed intermediate. Ensure HIC gradients are optimized specifically for the hydrolyzed product (e.g., Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0; Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0).
Sources
Application Note: Developing Targeted Drug Delivery Systems Using 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation and Antibody-Drug Conjugates (ADCs).
Introduction & Mechanistic Rationale
The development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), relies heavily on the robust and stable attachment of cytotoxic payloads to targeting proteins. Historically, the Michael addition of protein thiols (sulfhydryls) to N-alkyl maleimides has been the gold standard for bioconjugation due to its rapid kinetics and high selectivity at physiological pH.
However, a critical vulnerability in traditional N-alkyl maleimide conjugates is the retro-Michael reaction . In systemic circulation, the thiosuccinimide linkage exists in a dynamic equilibrium. The relatively acidic proton alpha to the thioether bond can be abstracted, leading to the elimination of the antibody thiolate and the regeneration of the maleimide. This regenerated electrophile rapidly reacts with abundant serum thiols, such as Human Serum Albumin (HSA) or glutathione, resulting in off-target payload transfer, systemic toxicity, and a diminished therapeutic index[1].
The Cyanomethyl Advantage: Inductive Electron Withdrawal
To engineer a self-validating, permanently stable conjugate, we must force the thiosuccinimide ring to undergo hydrolysis (ring-opening) before it can undergo retro-Michael deconjugation. Once the succinimide ring opens to form a succinamic acid, the structural conformation changes, the alpha-proton loses its acidity, and the thioether bond becomes irreversibly locked[2].
This is where 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (commonly known as N-cyanomethylmaleimide) provides a profound structural advantage. The nitrile group (-C≡N) is strongly electron-withdrawing via inductive effects. By pulling electron density away from the maleimide nitrogen, it increases the partial positive charge (electrophilicity) on the adjacent carbonyl carbons[3]. This significantly lowers the activation energy for nucleophilic attack by hydroxide ions (OH⁻) in the aqueous buffer, accelerating the beneficial ring-opening process from days to mere hours[4].
Mechanistic pathway of bioconjugation and accelerated ring-opening stabilization.
Comparative Kinetic Data
The causality behind selecting the cyanomethyl substituent is best illustrated by comparing its kinetic behavior against traditional linkers. The table below summarizes the inverse relationship between electron-withdrawing capacity and conjugate vulnerability[5].
| Maleimide N-Substituent | Electron Withdrawing Effect | Approx. Hydrolysis t₁/₂ (pH 7.4, 22°C) | Susceptibility to Thiol Exchange |
| Alkyl (e.g., MC-vc-PAB) | Weak / None | > 100 hours | High (Retro-Michael active) |
| Aryl (e.g., N-Phenyl) | Moderate (Resonance) | 10 - 20 hours | Low to Moderate |
| Cyanomethyl (-CH₂CN) | Strong (Inductive) | < 5 hours | Negligible (Rapidly stabilized) |
Experimental Protocols
The following protocols outline a self-validating workflow. By strictly controlling the pH at each step, we dictate the chemical state of the conjugate: pH 7.2 for specific conjugation, pH 8.0 to force rapid ring opening, and pH 6.0 to quench the reaction and preserve the structural integrity of the monoclonal antibody (mAb).
Protocol A: Partial Reduction of Interchain Disulfides
Causality: Native IgG antibodies lack free thiols. We must selectively reduce the interchain disulfide bonds (hinge region) while leaving intrachain disulfides intact to maintain the antibody's tertiary structure.
-
Preparation: Buffer exchange the mAb into Reduction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Note: EDTA is critical to chelate trace heavy metals that catalyze the re-oxidation of free thiols.
-
Reduction: Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb.
-
Incubation: Incubate at 37°C for 2 hours under gentle agitation.
-
Validation: Determine the number of free thiols per mAb using an Ellman’s assay (DTNB). Target: ~4 free thiols per mAb.
Protocol B: Conjugation with N-Cyanomethylmaleimide Payload
-
Solubilization: Dissolve the 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile-functionalized payload in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add 5-6 molar equivalents of the linker-payload to the reduced mAb. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction at 22°C for 1 hour. The high electrophilicity of the cyanomethyl-modified maleimide ensures rapid and near-quantitative conversion.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine (NAC) relative to the linker to quench unreacted maleimides.
Protocol C: Accelerated Succinimide Ring Hydrolysis
Causality: To lock the conjugate and prevent in vivo retro-Michael exchange, we deliberately induce hydrolysis in vitro. The cyanomethyl group makes the succinimide ring highly sensitive to hydroxide ions.
-
Buffer Exchange: Purify the ADC using Tangential Flow Filtration (TFF) or a desalting column (e.g., Sephadex G-25) into Hydrolysis Buffer (50 mM Sodium Borate, pH 8.0).
-
Incubation: Incubate the ADC at 37°C for 12–16 hours.
-
Formulation: Buffer exchange the stabilized ADC into a mildly acidic Formulation Buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0) for long-term storage.
Analytical Validation
To ensure the trustworthiness of the protocol, the final ADC must be analyzed to confirm that 100% of the succinimide rings have opened. Because hydrolysis involves the addition of one water molecule, ring opening corresponds to a precise +18 Da mass shift per conjugated payload.
LC-MS analytical workflow for validating succinimide ring hydrolysis.
Validation Steps:
-
Treat the ADC with PNGase F to remove N-linked glycans, reducing spectral complexity.
-
Reduce the ADC with 50 mM DTT to separate the Light Chain (LC) and Heavy Chain (HC).
-
Analyze via LC-ESI-TOF Mass Spectrometry.
-
Deconvolute the raw multiply-charged spectra to zero-charge mass.
-
Acceptance Criterion: The mass of the conjugated LC and HC must match the theoretical mass of the protein + payload + 18 Da (per linker), with no detectable peaks corresponding to the unhydrolyzed (closed-ring) conjugate.
References
- Source: Bioconjugate Chemistry (ACS Publications)
- Source: Molecules (MDPI)
- Source: PubMed (NIH)
- Source: RSC Advances (RSC Publishing)
- Source: Journal of Controlled Release (Kinam Park / Elsevier)
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
Application Notes and Protocols: Immobilization of Proteins on Surfaces Using Maleimide-Acetonitrile Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, from the development of high-throughput screening assays and biosensors to the creation of advanced drug delivery systems.[1][2][3][4] Achieving a stable, oriented, and functional protein layer is paramount for the success of these technologies.[5] Among the various chemical strategies for protein immobilization, the use of maleimide-functionalized surfaces to target cysteine residues offers a highly specific and efficient method for covalent attachment.[6][7] This guide provides a detailed exploration of protein immobilization using maleimide chemistry, with a particular focus on the role and advantages of acetonitrile in the linker system and reaction environment.
The core principle of this technique lies in the Michael addition reaction between the maleimide group on the functionalized surface and the sulfhydryl (thiol) group of a cysteine residue on the protein.[6][7][8] This reaction forms a stable thioether bond under mild, physiological conditions, ensuring that the protein's native structure and function are largely preserved.[8][]
The Chemistry of Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is a highly selective and efficient bioconjugation method.[8][10] It proceeds via a Michael addition mechanism where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[8][10] This forms a stable covalent thiosuccinimide linkage.[8][10]
Several factors influence the rate and specificity of this reaction:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[6][8][11] Within this range, the reaction is highly chemoselective for thiols.[11] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][][11] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols, and competitive reactions with primary amines (like those on lysine residues) can occur.[6][8][11]
-
Temperature: The reaction can be carried out at room temperature or at 4°C.[12] Incubation overnight at 4°C is a common practice to ensure complete reaction.[12][13]
-
Solvent: For maleimides with poor aqueous solubility, the use of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often necessary.[8][12] Acetonitrile is another excellent solvent choice, offering advantages in terms of lower viscosity and favorable elution properties in chromatographic purification steps.[14][15]
The Role and Advantages of Acetonitrile
Acetonitrile serves as a versatile organic solvent in various stages of the protein immobilization process.[16] Its properties make it a favorable choice for both dissolving linker molecules and as a component of the reaction and washing buffers.
Key benefits of using acetonitrile include:
-
Enhanced Solubility: Many maleimide-containing linkers have limited solubility in purely aqueous solutions. Acetonitrile can effectively dissolve these linkers, ensuring a homogeneous reaction mixture.
-
Reduced Viscosity: Compared to other organic solvents like methanol, acetonitrile-water mixtures have lower viscosity.[14] This is advantageous in surface-based assays as it can lead to more efficient washing steps and reduced backpressure in flow-based systems.[14]
-
Improved Elution in Chromatography: In purification steps using reversed-phase high-performance liquid chromatography (RP-HPLC), acetonitrile generally provides higher elution strength than methanol, which can lead to shorter analysis times.[15]
-
Favorable UV Transparency: Acetonitrile has a lower UV cutoff than methanol, making it a better choice for applications involving UV-based detection at short wavelengths.[14][15][17]
Visualizing the Mechanism
Caption: The Michael addition reaction between a surface-bound maleimide and a protein's cysteine thiol group.
Experimental Protocols
This section provides a detailed, step-by-step methodology for immobilizing proteins on a maleimide-functionalized surface.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| Maleimide-activated surface | (e.g., plates, biosensor chips, beads) | Choose a surface compatible with your application. |
| Protein of interest | Purified, with at least one accessible cysteine residue | Concentration should be accurately determined. |
| Tris(2-carboxyethyl)phosphine (TCEP) | High purity | For reduction of disulfide bonds. |
| Phosphate-buffered saline (PBS), pH 7.2 | Molecular biology grade | Degas before use. |
| Acetonitrile (ACN) | HPLC grade | For linker dissolution and washing steps. |
| Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | Anhydrous | Alternative solvents for linkers.[12] |
| Blocking buffer | (e.g., 1% BSA in PBS) | To prevent non-specific binding. |
| Wash buffer | (e.g., PBS with 0.05% Tween-20) | To remove unbound protein. |
Protocol: Protein Immobilization
This protocol outlines the general steps for immobilizing a protein onto a maleimide-activated surface.
Step 1: Protein Preparation and Disulfide Bond Reduction
-
Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[12] A typical protein concentration is 1-10 mg/mL.[12][13]
-
If the protein contains disulfide bonds that may hinder the accessibility of the target cysteine, they must be reduced. Add a 10-100-fold molar excess of TCEP to the protein solution.[12][13]
-
Incubate the mixture for 20-30 minutes at room temperature.[13]
-
Note: If using dithiothreitol (DTT) for reduction, it must be removed by dialysis or gel filtration before adding the maleimide-functionalized surface, as it will compete for binding.[13]
Step 2: Surface Preparation
-
If starting with a non-functionalized surface, it must first be activated with a maleimide-containing linker. This often involves a multi-step process, for example, by first creating an amine-reactive surface and then reacting it with a maleimide-NHS ester crosslinker.[18][19]
-
For commercially available maleimide-activated surfaces, follow the manufacturer's instructions for pre-washing and equilibration.
Step 3: Immobilization Reaction
-
Introduce the reduced protein solution to the maleimide-activated surface. The optimal protein concentration for immobilization should be determined experimentally, but a starting point is typically in the µg/mL range.
-
Incubate the surface with the protein solution. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.[13] Gentle agitation can improve immobilization efficiency.
-
The use of a co-solvent like acetonitrile may be necessary if the linker used to functionalize the surface has low aqueous solubility. In such cases, the protein solution can be prepared in a buffer containing a small percentage of acetonitrile.
Step 4: Washing and Blocking
-
After incubation, remove the protein solution and wash the surface extensively with wash buffer to remove any non-covalently bound protein.
-
To prevent non-specific adsorption of other molecules in subsequent steps, block the remaining reactive sites on the surface by incubating with a blocking buffer for 1 hour at room temperature.
-
Wash the surface again with wash buffer to remove excess blocking agent.
Visualizing the Workflow
Caption: A generalized workflow for the immobilization of proteins on maleimide-functionalized surfaces.
Data Interpretation and Troubleshooting
Quantitative analysis of surface-immobilized proteins is crucial for ensuring the reproducibility and reliability of downstream applications.[20] Several techniques can be employed for this purpose, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and fluorescence-based methods.[20]
Quantitative Data Summary
| Parameter | Typical Range | Factors Influencing |
| Immobilization Efficiency | 10-80% | Protein concentration, pH, temperature, incubation time, surface chemistry |
| Surface Density | ng/cm² to µg/cm² | Protein size, orientation, and packing density |
| Stability of Thioether Bond | Half-life > 2 years (with ring-opening hydrolysis)[21] | pH, presence of other thiols |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Immobilization Efficiency | - Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide group.- Suboptimal protein concentration. | - Increase the concentration of the reducing agent (TCEP).- Ensure the pH of the reaction buffer is between 6.5 and 7.5.[6]- Perform a titration of the protein concentration to find the optimal density.[22] |
| High Background/Non-specific Binding | - Incomplete blocking of the surface.- Hydrophobic interactions between the protein and the surface. | - Increase the concentration or incubation time of the blocking agent.- Add a non-ionic detergent (e.g., Tween-20) to the wash buffers.[23] |
| Loss of Protein Activity | - Denaturation upon immobilization.- Steric hindrance of the active site. | - Immobilize the protein via a cysteine residue distant from the active site.- Use a longer linker to increase the distance between the protein and the surface. |
| Poor Reproducibility | - Inconsistent surface activation.- Variation in protein preparation. | - Standardize all experimental parameters, including time, temperature, and pH.[22]- Ensure consistent protein purity and concentration. |
Conclusion
The immobilization of proteins on surfaces using maleimide-acetonitrile linkers is a robust and versatile technique with broad applications in research and drug development.[7] The high specificity of the maleimide-thiol reaction ensures a controlled and site-specific attachment, while the use of acetonitrile can offer significant advantages in terms of linker solubility and purification efficiency. By carefully controlling the experimental parameters outlined in this guide, researchers can achieve stable, functional, and reproducible protein-functionalized surfaces for a wide array of downstream applications.
References
-
Kim, D. et al. (2007). Quantitative Analysis of Surface-Immobilized Protein by TOF-SIMS: Effects of Protein Orientation and Trehalose Additive. Analytical Chemistry. Available from: [Link]
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Prucker, O. et al. (2003). Quantitative analysis of immobilized proteins and protein mixtures by amino acid analysis. PubMed. Available from: [Link]
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Baldwin, A. D. & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available from: [Link]
-
Shriver-Lake, L. C. et al. (2001). A Quantitative Assessment of Heterogeneity for Surface-Immobilized Proteins. Analytical Chemistry. Available from: [Link]
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Zhorov, E. et al. (2020). Quantitative Regularities of Protein Immobilization on the Surfaces of Gold Nanoparticles. AIP Publishing. Available from: [Link]
-
Roy, R. et al. (2005). Quantitative functional analysis of protein complexes on surfaces. PMC. Available from: [Link]
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The Mrksich Group. Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips†. Available from: [Link]
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Creative Biolabs. Protein Purification Protocol & Troubleshooting. Available from: [Link]
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van Gruijl, J. R. et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Available from: [Link]
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MUF-Pro. Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays. Available from: [Link]
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Seki, Y. et al. (2023). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. PMC. Available from: [Link]
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Wilhelm, S. et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Materials & Interfaces. Available from: [Link]
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Spicer, C. D. & Davis, B. G. (2021). Selective Covalent Protein Immobilization: Strategies and Applications. Chemical Reviews. Available from: [Link]
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Langer, K. et al. (2011). Maleimide Photolithography for Single-Molecule Protein−Protein Interaction Analysis in Micropatterns. Analytical Chemistry. Available from: [Link]
-
MDPI. Protein Immobilization on Bacterial Cellulose for Biomedical Application. Available from: [Link]
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van Dongen, S. F. M. et al. (2013). Recent advances in covalent, site-specific protein immobilization. PMC. Available from: [Link]
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Lee, W. et al. (2012). Protein immobilization techniques for microfluidic assays. PMC. Available from: [Link]
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MDPI. Application of Iron Magnetic Nanoparticles in Protein Immobilization. Available from: [Link]
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Roy, D. et al. (2021). Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation. Bioconjugate Chemistry. Available from: [Link]
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ResearchGate. Reaction scheme showing the attachment of maleimide groups to the... | Download Scientific Diagram. Available from: [Link]
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ACS Publications. Covalent Immobilization of Proteins onto (Maleic Anhydride-alt-methyl Vinyl Ether) Copolymers. Available from: [Link]
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Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Available from: [Link]
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台灣島津科學儀器股份有限公司. 7 Key Differences in the Use of Methanol and Acetonitrile. Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Advances in electrochemical reactions involving acetonitrile. Available from: [Link]
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ResearchGate. A comparative study of the performance of acetonitrile and methanol in the multi-linear gradient separation of proteic primary amino acids | Request PDF. Available from: [Link]
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Application Notes and Protocols: Synthesis of Peptide-Drug Conjugates Using 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of peptide-drug conjugates (PDCs) utilizing the heterobifunctional linker, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (MDAN). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into the optimization and characterization of the resulting bioconjugates. This guide is intended for researchers, chemists, and professionals in the field of drug development who are seeking to leverage this advanced linker technology for the creation of targeted therapeutics.
Introduction: The Critical Role of Linker Chemistry in Peptide-Drug Conjugates
Peptide-drug conjugates represent a promising class of targeted therapies, designed to deliver a potent cytotoxic agent directly to diseased cells, thereby minimizing systemic toxicity. The efficacy of a PDC is critically dependent on the thoughtful design of its three core components: the targeting peptide, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the overall stability, pharmacokinetics, and mechanism of action of the conjugate.
An ideal linker must be stable in circulation to prevent premature drug release, yet capable of selectively liberating the active payload at the target site. Furthermore, the conjugation chemistry employed must be highly efficient, regioselective, and proceed under mild conditions to preserve the integrity of the peptide and the drug.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile, hereafter referred to as MDAN, has emerged as a valuable tool in bioconjugation. Its maleimide group readily reacts with free thiols, such as those found in cysteine residues of peptides, while the nitrile functionality can be further manipulated or used as a handle for attaching the drug payload. This document will provide a detailed exploration of MDAN-mediated PDC synthesis.
The Chemistry of MDAN: Mechanism and Advantages
MDAN is a heterobifunctional crosslinker that facilitates the covalent linkage of a peptide to a drug molecule. The core reactivity of MDAN lies in its maleimide group, which undergoes a highly specific Michael addition reaction with the sulfhydryl group of a cysteine residue.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of the thiolate anion (deprotonated thiol) on one of the activated double bonds of the maleimide ring. This forms a stable thioether bond, effectively tethering the MDAN linker to the peptide. The nitrile group on the other end of the MDAN molecule serves as a versatile chemical handle for the subsequent attachment of the drug payload. This can be achieved through various chemical transformations, depending on the functional groups present on the drug molecule.
Figure 1: General reaction mechanism of MDAN with a cysteine-containing peptide.
Key Advantages of Using MDAN
-
High Specificity: The maleimide-thiol reaction is highly specific, minimizing off-target reactions with other amino acid residues.
-
Rapid Reaction Kinetics: The conjugation reaction proceeds quickly under mild pH and temperature conditions, which is crucial for preserving the structure and function of sensitive biomolecules.
-
Stable Linkage: The resulting thioether bond is highly stable under physiological conditions, ensuring the integrity of the PDC in circulation.
-
Versatile Handle: The nitrile group provides a flexible point of attachment for a wide variety of drug payloads bearing complementary functional groups.
Detailed Protocols for MDAN-Mediated PDC Synthesis
The following protocols provide a step-by-step guide for the synthesis of a peptide-drug conjugate using MDAN. These are generalized protocols and may require optimization based on the specific properties of the peptide and drug.
Materials and Reagents
-
Cysteine-containing peptide
-
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (MDAN)
-
Drug payload with a suitable functional group for reaction with the nitrile group
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the linker and drug
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system for purity analysis.
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis of a peptide-drug conjugate using MDAN.
Step-by-Step Protocol: Synthesis of Peptide-MDAN Intermediate
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. Degas the buffer to minimize oxidation of the thiol group.
-
MDAN Solution Preparation: Prepare a stock solution of MDAN in a suitable organic solvent such as DMF or DMSO. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add the MDAN solution to the peptide solution with gentle stirring. A 5- to 10-fold molar excess of MDAN over the peptide is typically recommended to drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by RP-HPLC or mass spectrometry to confirm the formation of the peptide-MDAN conjugate.
-
Quenching: After the reaction is complete, add a quenching reagent such as L-cysteine or β-mercaptoethanol in a 2- to 5-fold molar excess relative to the initial amount of MDAN. This will react with any unreacted maleimide groups.
Step-by-Step Protocol: Attachment of the Drug Payload
The method for attaching the drug payload will depend on the chemistry used to react with the nitrile group of the peptide-MDAN intermediate. This often involves chemical transformations to convert the nitrile to a more reactive functional group. One common approach is the reduction of the nitrile to a primary amine, which can then be coupled to a carboxylic acid-containing drug using standard peptide coupling reagents (e.g., EDC/NHS).
-
Nitrile Reduction (Example): The peptide-MDAN conjugate is treated with a reducing agent (e.g., lithium aluminum hydride, though milder, more selective reagents are often preferred for biomolecules) under anhydrous conditions to convert the nitrile to a primary amine. This step requires careful optimization to avoid side reactions.
-
Drug Activation: The carboxylic acid group of the drug payload is activated using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate solvent.
-
Coupling Reaction: The activated drug is then added to the solution containing the amine-functionalized peptide-linker. The reaction is typically carried out at room temperature for 4-12 hours.
-
Purification: The final peptide-drug conjugate is purified from unreacted starting materials and byproducts using RP-HPLC.
Characterization and Quality Control
Thorough characterization of the final PDC is essential to ensure its quality and purity.
| Analytical Technique | Purpose | Typical Expected Results |
| Mass Spectrometry (MS) | To confirm the identity and molecular weight of the final conjugate. | A mass peak corresponding to the calculated molecular weight of the PDC. |
| Reversed-Phase HPLC (RP-HPLC) | To determine the purity of the conjugate and separate it from unreacted peptide, linker, and drug. | A single major peak for the PDC, with purity typically >95%. |
| UV-Vis Spectroscopy | To determine the concentration of the peptide and the drug-to-peptide ratio (DPR), if the drug has a distinct chromophore. | The absorbance spectrum can be used to quantify the components of the conjugate. |
| Functional Assays | To assess the biological activity of the peptide (e.g., receptor binding) and the cytotoxicity of the payload. | The PDC should retain the targeting ability of the peptide and exhibit potent cytotoxicity upon internalization and drug release. |
Troubleshooting and Expert Recommendations
-
Low Conjugation Yield:
-
Cause: Oxidation of the peptide's thiol group.
-
Solution: Ensure all buffers are degassed. Consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to the addition of MDAN.
-
Cause: Incorrect pH of the reaction buffer.
-
Solution: The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5. Adjust the pH accordingly.
-
-
Side Reactions:
-
Cause: Reaction of the maleimide with other nucleophilic residues (e.g., lysine).
-
Solution: While less common, this can occur at higher pH values. Maintain the reaction pH below 8.0.
-
-
Precipitation:
-
Cause: Poor solubility of the peptide, linker, or drug in the reaction mixture.
-
Solution: Adjust the concentration of the reactants or the composition of the solvent system. The addition of a small percentage of an organic co-solvent may be necessary.
-
Conclusion
The use of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (MDAN) offers a robust and specific method for the synthesis of peptide-drug conjugates. The protocols and insights provided in this application note are intended to serve as a comprehensive resource for researchers in the field. As with any chemical synthesis, careful optimization and thorough characterization are paramount to achieving a high-quality, efficacious therapeutic agent.
References
troubleshooting low yield in maleimide conjugation with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
A Senior Application Scientist's Guide to Thiol-Maleimide Reactions Using 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Welcome to the technical support center for maleimide-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common issues, particularly low conjugation yield, when using N-substituted maleimides like 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile. As your dedicated application scientist, I will provide in-depth, experience-driven insights to ensure the success of your experiments.
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild conditions.[1] It proceeds via a Michael addition mechanism where a thiol, typically from a cysteine residue, attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1] This reaction is often classified under the "click chemistry" umbrella due to its reliability and high yields.[2]
However, achieving optimal results requires a nuanced understanding of the underlying chemistry and potential pitfalls. This is especially true for maleimides with electron-withdrawing substituents on the nitrogen atom, such as the acetonitrile group in your reagent of interest. These groups can significantly influence the reactivity and stability of both the maleimide and the resulting conjugate.[3]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no conjugation. What are the primary causes?
This is the most common issue and can usually be traced back to one of three main areas: the maleimide reagent, the thiol-containing molecule, or the reaction conditions.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A flowchart for troubleshooting low maleimide conjugation yield.
In-depth Explanation:
-
Maleimide Instability and Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1] This is a primary cause of failed conjugations. The electron-withdrawing nature of the acetonitrile group in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile can accelerate this hydrolysis.[3]
-
Solution: Always prepare aqueous solutions of the maleimide reagent immediately before use. For storage, dissolve the compound in an anhydrous organic solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[4]
-
-
Suboptimal Thiol Availability: The maleimide group specifically reacts with free sulfhydryl (-SH) groups. If these are not available, the reaction will not proceed.
-
Oxidation of Thiols: Cysteine residues can oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.[5]
-
Solution: Before conjugation, treat your protein or peptide with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is a non-thiol-containing reducing agent and typically does not need to be removed before adding the maleimide.[4] If you use a thiol-containing reducing agent like dithiothreitol (DTT), it must be completely removed (e.g., by a desalting column) before adding the maleimide reagent to prevent it from competing with your target molecule.[4]
-
-
Preventing Re-oxidation: Free thiols can re-oxidize, especially in the presence of dissolved oxygen or metal ions.
-
-
Incorrect Reaction Buffer Conditions:
-
Suboptimal pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is reduced, leading to a significant decrease in the reaction rate.[3] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and the reactivity of primary amines (e.g., from lysine residues) towards the maleimide group increases, leading to undesirable side products.[3]
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other thiols will compete with your target molecule.
-
Solution: Use non-nucleophilic buffers such as PBS or HEPES within the optimal pH range.[7]
-
-
Q2: My conjugate forms, but it appears to be unstable over time. What could be the cause?
The instability of the final conjugate is often due to a phenomenon known as the retro-Michael reaction, where the thioether bond can break, leading to the transfer of the conjugated molecule to other thiols.[4]
Mechanism of Conjugate Instability and Stabilization
Caption: The reversible nature of the thiosuccinimide bond and its stabilization through hydrolysis.
In-depth Explanation:
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is not completely stable and can revert to the original maleimide and thiol. The released maleimide-payload can then react with other thiols, such as serum albumin if the conjugate is in a biological matrix.[4]
-
Stabilization through Hydrolysis: The key to preventing the retro-Michael reaction is to hydrolyze the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened product is highly stable and not susceptible to reversal.
-
Advantage of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile: The electron-withdrawing nature of the N-acetonitrile group is advantageous here. It significantly accelerates the rate of this stabilizing hydrolysis of the thiosuccinimide ring, often under physiological conditions (pH 7.4).[3] This can lead to a more stable conjugate without the need for a separate high-pH incubation step, which could be detrimental to sensitive biomolecules.[8]
-
Optional Post-Conjugation Treatment: For complete assurance of stability, you can perform a post-conjugation hydrolysis step by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0) for a couple of hours.
-
Q3: I am seeing unexpected side products. What are they and how can I minimize them?
Besides the desired conjugate, a few side reactions can occur.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[1]
-
Thiazine Formation: With an unprotected N-terminal cysteine, a side reaction can lead to a thiazine derivative.[2]
-
Solution: This is a specific consideration for peptides with N-terminal cysteines and may require alternative conjugation strategies if it proves to be a significant issue.
-
Experimental Protocols
Protocol 1: General Protein Conjugation
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein solution (1-10 mg/mL)
-
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
TCEP hydrochloride (if disulfide reduction is needed)
-
Desalting column
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
If your protein contains disulfide bonds, dissolve it in degassed conjugation buffer.
-
Add a 10-50 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[7] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Post-Conjugation Stabilization (Optional)
-
Buffer Exchange: Exchange the purified conjugate into a buffer with a pH of 8.5-9.0 (e.g., borate buffer).
-
Incubation: Incubate at room temperature for 2 hours.
-
Final Buffer Exchange: Exchange the stabilized conjugate back into your desired storage buffer (e.g., PBS, pH 7.4).
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale & Potential Issues |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. <6.5: slow reaction. >7.5: increased hydrolysis and amine side reactions.[3] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Ensures complete reaction of available thiols. May need optimization for specific targets.[7] |
| Reaction Buffer | PBS, HEPES (thiol-free) | Avoids competition from nucleophilic buffer components.[7] |
| Reducing Agent | TCEP (preferred) | Reduces disulfides without introducing competing thiols.[6] |
| Maleimide Storage | -20°C, solid or in anhydrous DMSO/DMF | Prevents hydrolysis and maintains reactivity.[4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperature can be used for sensitive proteins. |
| Reaction Time | 1 hour to overnight | Dependent on reactants and temperature.[7] |
By carefully controlling these parameters and understanding the specific chemical properties of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile, you can overcome the challenges of low yield and produce stable, high-quality conjugates for your research and development needs.
References
- Bachem. (n.d.). The Thiol-Maleimide Reaction: A Guide.
-
Santi, D. V., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
- BenchChem. (2025). Mechanism of Maleimide Reaction with Thiols.
- BenchChem. (2025). Troubleshooting low yield in maleimide conjugation reactions.
- Alfa Chemistry. (2024). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- BenchChem. (2025). Side reactions of maleimide groups in bioconjugation.
-
Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: Evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- BenchChem. (2025). How to prevent hydrolysis of maleimide group in solution.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes.
-
Jones, M. W., et al. (2019). Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers. Organic & Biomolecular Chemistry. [Link]
-
Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]
Sources
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile | 1184639-97-1 [sigmaaldrich.com]
- 5. Developing New Chemical Reactions that Can Be Performed in Living Cells – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]
- 6. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cibtech.org [cibtech.org]
how to prevent hydrolysis and side reactions of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Welcome to the technical support resource for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent. Our goal is to empower you with the knowledge to mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Molecule
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a bifunctional molecule featuring a maleimide group and an acetonitrile moiety. The maleimide is a highly valuable functional group for bioconjugation, reacting selectively with thiols (sulfhydryl groups) on molecules such as proteins and peptides to form stable thioether bonds.[1][2][3] However, the reactivity of the maleimide also makes it susceptible to undesirable side reactions, primarily hydrolysis. The acetonitrile group, while generally more stable, also has potential, albeit less common, reaction pathways to consider. This guide will address the prevention of these side reactions for both functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Maleimide Group Stability
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is the chemical reaction of the maleimide ring with water, which opens the ring to form a non-reactive maleamic acid.[1][4] This is a significant issue because the resulting open-ring structure can no longer react with thiol groups, leading to a loss of reactive reagent and consequently, low or no yield in your conjugation reaction.[4][5] Hydrolysis can occur both with the unreacted reagent and the already formed thioether conjugate.[4]
Q2: What are the primary factors that drive maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is most significantly influenced by:
-
pH: This is the most critical factor. The rate of hydrolysis dramatically increases with a rise in pH, particularly in alkaline conditions (pH > 7.5).[4][6][7][8][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]
-
Buffer Composition: The presence of nucleophiles other than the intended thiol can also impact stability. It is crucial to avoid buffers containing primary and secondary amines (e.g., Tris, glycine) if possible, or to carefully control the pH.[5]
Q3: What is the optimal pH for a thiol-maleimide conjugation reaction to minimize hydrolysis?
A3: The recommended pH range for thiol-maleimide conjugation is between 6.5 and 7.5 .[1][5][6] This range represents a crucial balance:
-
Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, which slows down the desired conjugation reaction.[5]
-
Above pH 7.5: The rate of maleimide hydrolysis increases significantly, inactivating the reagent. Additionally, at higher pH, maleimides can lose their selectivity and begin to react with amines, such as the side chains of lysine residues.[1][5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]
Q4: I'm observing low conjugation efficiency. How can I troubleshoot this?
A4: Low conjugation efficiency can stem from several factors related to maleimide stability:
-
Hydrolyzed Reagent: Your maleimide reagent may have hydrolyzed before the reaction. Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[6] Stock solutions should be prepared in a dry, anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[1][4]
-
Incorrect pH: Verify the pH of your reaction buffer with a calibrated pH meter. Ensure it is within the optimal 6.5-7.5 range.[4]
-
Insufficient Molar Excess: You may need to optimize the molar ratio of the maleimide reagent to your target molecule. A 10-20 fold molar excess is a common starting point to drive the reaction to completion, especially if the thiol concentration is low.[6][10]
-
Presence of Competing Thiols: Ensure your reaction buffer is free of extraneous thiol-containing compounds like dithiothreitol (DTT) or β-mercaptoethanol, which will compete with your target for the maleimide.[11] If you used a reducing agent like DTT, it must be removed prior to conjugation, for example, by using a desalting column.[11] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative for disulfide reduction as it does not contain a thiol group and does not need to be removed.[11][12]
Q5: What is a retro-Michael reaction and how can I prevent it?
A5: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the formed thioether bond breaks, regenerating the maleimide and the thiol.[1][6] This can lead to the transfer of the conjugated molecule to other thiols, a phenomenon known as "payload migration," which is a significant concern in the development of antibody-drug conjugates (ADCs).[1][6]
To prevent this, you can intentionally induce the hydrolysis of the thiosuccinimide ring after the conjugation is complete. By raising the pH of the purified conjugate to 8.5-9.0, the ring will open to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[4][6]
Acetonitrile Group Stability
Q6: Is the acetonitrile group of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile reactive under typical bioconjugation conditions?
A6: Under the standard conditions for maleimide-thiol conjugations (pH 6.5-7.5, aqueous buffers, room temperature), the acetonitrile group is generally considered stable and unreactive. The nitrogen in a nitrile is sp-hybridized, making its lone pair of electrons less basic and therefore less available for protonation and subsequent reactions compared to sp3-hybridized nitrogens in amines.[13] The electron-withdrawing nature of the adjacent maleimide group further decreases the basicity of the nitrile nitrogen.[13]
Q7: Are there any specific side reactions of the acetonitrile group I should be aware of under non-standard conditions?
A7: While unlikely in typical bioconjugation protocols, the acetonitrile group can participate in certain reactions under more forcing conditions:
-
Hydrolysis: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids, but this typically requires strong acidic or basic conditions and elevated temperatures.[14][15][16][17][18]
-
Pinner Reaction: In the presence of a strong acid and an alcohol, nitriles can undergo the Pinner reaction to form an imino ester.[1][8][19][20][21] This is not expected to occur in the aqueous, near-neutral pH buffers used for bioconjugation.
-
Thorpe-Ziegler Reaction: This is a base-catalyzed self-condensation of nitriles.[6][7][9][10][22] It requires a strong base to deprotonate the α-carbon and is therefore not a concern under standard bioconjugation conditions.
Q8: Can the acetonitrile group be a source of cyanide?
A8: In biological systems, acetonitrile can be metabolized by cytochrome P450 enzymes in the liver to produce hydrogen cyanide.[23] This is a consideration for the in vivo toxicity of compounds containing an acetonitrile moiety but is not a chemical side reaction that would occur during a typical in vitro conjugation experiment.
Data & Protocols
Table 1: Key Parameters for Minimizing Side Reactions
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][5][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the rate of hydrolysis.[4] |
| Buffer Type | Phosphate (e.g., PBS), HEPES, MOPS | Non-nucleophilic buffers are preferred.[5] |
| Additives (Optional) | 1-5 mM EDTA | Chelates metal ions that can catalyze thiol oxidation.[5] |
| Reagent Storage | -20°C or -80°C in anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[1][4] |
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation: Ensure the protein solution is in a suitable, non-nucleophilic buffer at pH 6.5-7.5.[12]
-
(Optional) Disulfide Reduction: If necessary, reduce disulfide bonds using a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[3][5] If using DTT, it must be removed before proceeding.[11]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in anhydrous DMSO or DMF to create a concentrated stock solution.[12]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purification: Remove excess unreacted maleimide and other reaction components using a desalting column, dialysis, or other appropriate chromatographic technique.
Protocol 2: Post-Conjugation Stabilization via Ring-Opening Hydrolysis
-
Conjugate Preparation: Purify the maleimide-thiol conjugate as described in Protocol 1.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a high pH buffer (e.g., 0.1 M sodium phosphate).[4]
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the completion of the ring-opening hydrolysis by mass spectrometry, looking for an 18 Da mass increase.[4][10]
-
Re-neutralization: Once the reaction is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[4]
Visual Guides
Caption: Maleimide hydrolysis pathway.
Caption: Competing reactions of the maleimide group.
References
- Common side reactions of maleimide chemistry and how to avoid them. - Benchchem.
- Technical Support Center: Analytical Methods for Detecting Maleimide Hydrolysis - Benchchem.
-
Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed. Available at: [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. Available at: [Link]
-
The hydrolysis of maleimide in alkaline solution. Available at: [Link]
- Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation - Benchchem.
-
The hydrolysis of maleimide in alkaline solution | Request PDF - ResearchGate. Available at: [Link]
-
Thorpe reaction - Wikipedia. Available at: [Link]
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Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available at: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. Available at: [Link]
- Preventing hydrolysis of the maleimide group in aqueous buffers. - Benchchem.
-
Pinner reaction - Wikipedia. Available at: [Link]
- Preventing hydrolysis of the maleimide group in aqueous buffers. - Benchchem.
-
A Lewis acid-promoted Pinner reaction - PMC. Available at: [Link]
-
Thorpe-Ziegler reaction | Semantic Scholar. Available at: [Link]
-
Activation of Acetonitrile in [Cp*Ir(η3-CH2CHCHPh)(NCMe)]+: Crystal Structures of Iridium−Amidine, Imino−Ether, Amido, and Amide Complexes | Organometallics - ACS Publications. Available at: [Link]
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. Available at: [Link]
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Nucleophilic Addition Reactions to 10-Acetonitrilium Derivative of nido-Carborane and Intramolecular NH⋯HB Interactions in N-Alkyl Amidines 10-RNHC(Me)=NH-7,8-C2B9H11 - PMC. Available at: [Link]
-
Nitriles to Esters - Chemistry Steps. Available at: [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. Available at: [Link]
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. Available at: [Link]
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Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds - PubMed. Available at: [Link]
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Acetonitrile - Wikipedia. Available at: [Link]
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Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds - PubMed. Available at: [Link]
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Acetonitrile - Wikipedia. Available at: [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
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Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Available at: [Link]
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21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. Available at: [Link]
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Technical Support Center: Optimizing Conjugation with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Welcome to the technical support guide for optimizing conjugation reactions using 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-efficiency, site-specific bioconjugation. Here, we move beyond simple protocols to explain the critical "why" behind experimental parameters, empowering you to troubleshoot and master your conjugation workflows.
The core of this chemistry lies in the reaction between a maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[1][2] This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild conditions.[1][3] However, its success is critically dependent on a nuanced understanding and control of reaction conditions, particularly pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this conjugation reaction?
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion (R-S⁻) from a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This forms a stable, covalent thioether bond (a thiosuccinimide linkage), effectively coupling your target molecule to the reagent.[1]
Caption: Maleimide-Thiol Conjugation via Michael Addition.
Q2: What is the optimal pH for the maleimide-thiol reaction, and why is it so critical?
The optimal pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[4][5][6] This specific window represents a crucial balance between two competing, pH-dependent factors: thiol reactivity and maleimide stability.
-
Below pH 6.5: The reaction rate slows down significantly.[4][5] This is because the reactive species is the deprotonated thiolate anion (R-S⁻), not the protonated thiol (R-SH). The pKa of a typical cysteine thiol is around 8.5. At lower pH, the thiol group remains predominantly protonated, reducing the concentration of the nucleophilic thiolate and thus decreasing the reaction rate.[1][4]
-
Above pH 7.5: Two major side reactions become problematic:
-
Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis (ring-opening) in alkaline conditions.[1][6][7] This hydrolysis forms a non-reactive maleamic acid, permanently inactivating the reagent and reducing your conjugation yield.[4][8]
-
Loss of Selectivity: The high chemoselectivity of maleimides for thiols diminishes. At higher pH, maleimides can begin to react competitively with primary amines, such as the ε-amino group of lysine residues.[4][6][7] While the reaction with thiols is about 1,000 times faster than with amines at pH 7.0, this selectivity is compromised at pH > 7.5.[4][5][6]
-
This trade-off makes maintaining the pH between 6.5 and 7.5 paramount for achieving a high yield of the desired, specifically-conjugated product.[3][7]
Q3: Which buffer system should I choose?
The choice of buffer is critical to avoid introducing competing reactants. Phosphate-buffered saline (PBS) and HEPES are excellent choices for this pH range.[2][5][9]
| Buffer System | Recommended pH | Concentration | Pros | Cons |
| Phosphate (PBS) | 6.5 - 7.5 | 50 - 100 mM | Physiologically relevant, good buffering capacity in the optimal range. | Can participate in some enzymatic reactions; potential for precipitation with certain metal ions. |
| HEPES | 7.0 - 7.5 | 20 - 100 mM | Generally inert and non-interfering with most biological reactions.[2] | More expensive than phosphate buffers. |
| Tris | 7.0 - 7.5 | 20 - 50 mM | Commonly available. | Contains a primary amine, which can compete with the thiol reaction at pH > 7.5. Use with caution and preferably at the lower end of the pH range (around 7.0).[5][6] |
Crucial Note: Always use buffers that are free of thiols (e.g., DTT, β-mercaptoethanol) or primary amines (unless Tris is used cautiously).[5][6][7]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is the most common issue and can often be traced back to the integrity of the reactants or suboptimal reaction conditions.
-
Potential Cause A: Maleimide Hydrolysis.
-
Explanation: Your 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has been inactivated by exposure to moisture or high pH.
-
Solution: Always prepare stock solutions of the maleimide reagent in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[1][5][6] Do not store maleimides in aqueous buffers.[3][6] Ensure your reaction buffer pH is strictly ≤ 7.5.[5][8]
-
-
Potential Cause B: Oxidized Thiols.
-
Explanation: The cysteine residues on your protein have formed disulfide bonds (R-S-S-R), which are unreactive towards maleimides.[2][9] This is often caused by dissolved oxygen in the buffers.
-
Solution:
-
Degas Buffers: Before the reaction, degas all buffers by applying a vacuum or by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.[2][5][9]
-
Reduce Disulfides: Treat your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the maleimide. TCEP is ideal because it does not contain a free thiol and therefore does not need to be removed before adding the maleimide reagent.[2][7][10] If you must use DTT or BME, it is critical to remove them completely (e.g., via a desalting column) before adding the maleimide.[2][7]
-
-
-
Potential Cause C: Incorrect pH.
-
Explanation: The reaction pH is too low (<6.5), resulting in a very slow reaction rate.
-
Solution: Carefully prepare and verify the pH of your conjugation buffer using a calibrated pH meter. Adjust as necessary to be within the 6.5-7.5 range.[8]
-
Issue 2: Non-Specific Labeling
-
Potential Cause: Reaction pH is too high.
Issue 3: Conjugate Instability (Loss of Payload)
-
Potential Cause: Retro-Michael Reaction.
-
Explanation: The thiosuccinimide bond, while stable, can undergo a slow reversal, especially in the presence of other thiols (e.g., glutathione in vivo).[1] This can lead to the transfer of the conjugated molecule to other thiol-containing proteins.
-
Solution (Post-Conjugation Stabilization): After the initial conjugation and purification, you can increase the stability of the linkage by hydrolyzing the thiosuccinimide ring. This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[8] The resulting ring-opened product is highly stable and not susceptible to this reversal.[8]
-
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
Protocol 1: General Conjugation Procedure
This protocol provides a starting point for the conjugation of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile to a thiol-containing protein.
-
Preparation of Buffers and Reagents:
-
Conjugation Buffer: Prepare a thiol-free buffer such as PBS or HEPES at pH 7.0-7.5.[2][5] Degas the buffer thoroughly.
-
Reducing Agent (Optional but Recommended): Prepare a fresh 10 mM stock solution of TCEP in the degassed conjugation buffer.
-
Maleimide Stock Solution: Immediately before use, dissolve the 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile in anhydrous DMSO to create a 10-20 mM stock solution.[2]
-
-
Protein Preparation and Reduction:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a good starting point for optimization.[2][5]
-
Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[6]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[2][5] Protect the reaction from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
Protocol 2: pH Optimization Study
To empirically determine the best pH for your specific system, perform a series of small-scale reactions in parallel.
-
Prepare Buffers: Make several aliquots of your chosen buffer (e.g., 100 mM Sodium Phosphate) and adjust the pH of each aliquot to cover a range, for example: 6.0, 6.5, 7.0, 7.5, and 8.0.
-
Set Up Parallel Reactions: For each pH value, set up a conjugation reaction as described in Protocol 1. Ensure all other parameters (protein concentration, maleimide excess, time, temperature) are kept constant.
-
Quench and Analyze: After the incubation period, quench all reactions simultaneously.
-
Analysis: Analyze the extent of conjugation for each pH point using an appropriate method, such as SDS-PAGE (to observe the mass shift of the labeled protein), mass spectrometry (to determine the degree of labeling), or HPLC.
By systematically applying these principles and protocols, you can effectively optimize your conjugation reactions with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile, leading to reliable and reproducible results in your research and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]
-
Fairbanks, B. D., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. Retrieved from [Link]
-
bioRxiv. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]
-
Semantic Scholar. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. Retrieved from [Link]
-
ACS Omega. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. Retrieved from [Link]
Sources
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- 2. vectorlabs.com [vectorlabs.com]
- 3. C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile - CAS:1184639-97-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety | MDPI [mdpi.com]
- 6. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, 25021-08-03 | BroadPharm [broadpharm.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microdetection.cn [microdetection.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting aggregation of ADCs prepared with maleimide-acetonitrile linkers
Troubleshooting Guide: Aggregation in ADCs Prepared via Maleimide-Acetonitrile Chemistry
Welcome to the . A frequent challenge in the development of Antibody-Drug Conjugates (ADCs) using thiol-maleimide chemistry is the formation of High Molecular Weight (HMW) aggregates. This issue is particularly pronounced when highly hydrophobic linker-payloads (e.g., MC-vc-MMAE) are dissolved in acetonitrile (ACN) and introduced into an aqueous antibody stream.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic drivers of aggregation, provide a self-validating optimized protocol, and answer the most critical FAQs encountered at the bench.
Part 1: The Mechanistic Drivers of Aggregation
Aggregation during maleimide-ACN conjugation is rarely a single-variable problem; it is a synergistic failure of solvent compatibility, structural integrity, and hydrophobic loading.
-
Solvent-Induced Denaturation: Acetonitrile is often required to solubilize hydrophobic maleimide linkers. However, introducing ACN into an aqueous protein solution disrupts the protein's hydration shell and enhances inter-peptide hydrogen bonding, leading to rapid protein denaturation[1].
-
Structural Destabilization via Reduction: Thiol-maleimide conjugation requires the reduction of interchain disulfide bonds. Biophysical analyses demonstrate that this reduction, followed by conjugation, significantly lowers the melting temperature (Tm) and conformational energy of the antibody, particularly destabilizing the CH2 domain[2].
-
Hydrophobic Collapse: The attachment of hydrophobic payloads neutralizes surface charges and creates localized hydrophobic patches. If the drug-to-antibody ratio (DAR) exceeds 4, colloidal stability drops precipitously, driving intermolecular cross-linking and aggregation[3]. Furthermore, high volumes of organic co-solvent directly exacerbate this by lowering the dielectric constant of the medium[4].
Mechanistic pathways driving ADC aggregation during maleimide-acetonitrile conjugation.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: My ADC precipitates almost immediately upon adding the maleimide-linker-payload in ACN. What is the root cause? Analysis: Immediate precipitation is the hallmark of "solvent shock." When a dilute maleimide-linker solution is added, the total ACN concentration in the reaction mixture often exceeds 10-15% v/v. At this threshold, ACN strips the water molecules from the mAb surface, exposing the hydrophobic core. Solution:
-
Concentrate the Linker Stock: Dissolve your maleimide-linker at a higher concentration (e.g., 10 mM instead of 1-2 mM) to minimize the total volume of ACN added to the reaction[4]. Keep the final ACN concentration strictly below 10% v/v (ideally ≤5%).
-
Alternative Co-solvents: Consider switching from ACN to Propylene Glycol (PG) or Dimethyl Sulfoxide (DMSO). PG is significantly more gentle on monoclonal antibodies and maintains colloidal stability at higher volume fractions compared to ACN.
Q2: My SEC (Size Exclusion Chromatography) data shows 15-20% soluble aggregates (HMW species) even though I kept ACN below 5%. Why? Analysis: If solvent shock is ruled out, the issue is likely kinetic over-conjugation leading to a high DAR (e.g., DAR 6-8). Highly hydrophobic payloads like MMAE or DM1 drastically reduce the solubility of the ADC. Solution:
-
Limit Equivalents: Reduce the molar equivalents of the maleimide-linker to target a DAR of ~3.5 to 4.0[3]. Over-saturating the 8 possible interchain cysteines severely decreases the pharmaceutical properties of the ADC[3].
-
Buffer Optimization: Ensure the conjugation buffer is maintained at pH 6.5 - 7.0. Higher pH accelerates undesired side-reactions (like maleimide ring hydrolysis or amine cross-reactivity) which can alter the structural integrity of the ADC.
Q3: How can I modify my reaction matrix to prevent hydrophobic collapse during the 1-2 hour conjugation window? Analysis: The intermediate state—where the antibody is partially reduced and partially conjugated—is highly vulnerable to unfolding. Solution: Introduce mild excipients into the conjugation buffer. The addition of 200-250 mM Trehalose or Sucrose provides thermodynamic stabilization via preferential exclusion, keeping the antibody in a compact, folded state even in the presence of ACN and hydrophobic payloads.
Part 3: Optimized Step-by-Step Conjugation Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes an analytical checkpoint to verify success before proceeding, preventing compounded errors.
Optimized self-validating workflow for maleimide-based ADC bioconjugation.
Step 1: Partial Reduction of Interchain Disulfides
-
Action: Dilute the monoclonal antibody to 5 mg/mL in Conjugation Buffer (50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.8). Add 2.2 to 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine).
-
Incubation: Incubate at 37°C for 2 hours under gentle orbital shaking.
-
Validation Checkpoint 1: Analyze a 10 µL aliquot via reversed-phase HPLC (RP-HPLC) to confirm the ratio of Light Chain (LC) to Heavy Chain (HC) and ensure ~4 free thiols per mAb. Do not proceed if thiols are over-reduced.
Step 2: Preparation of the Maleimide-Acetonitrile Linker
-
Action: Reconstitute the maleimide-linker-payload in anhydrous Acetonitrile to a high concentration of 10 mM.
-
Causality: High stock concentration minimizes the final v/v% of ACN in the aqueous protein mixture, directly mitigating solvent-induced denaturation[4].
Step 3: Dropwise Conjugation (Mitigating Solvent Shock)
-
Action: Chill the reduced mAb solution to 20°C. While stirring the mAb solution gently (150 rpm), add 4.5 molar equivalents of the maleimide-linker stock dropwise over 10 minutes.
-
Constraint: Ensure the final concentration of ACN in the reaction vessel does not exceed 5-8% v/v.
-
Incubation: Allow the reaction to proceed for 60 minutes at 20°C.
Step 4: Quenching and Formulation
-
Action: Quench unreacted maleimide by adding a 5-fold molar excess (relative to the linker) of N-acetylcysteine (NAC). Incubate for 15 minutes.
-
Purification: Remove the organic co-solvent, quenched linker, and excess salts using Tangential Flow Filtration (TFF) or a Sephadex G-25 desalting column equilibrated in Formulation Buffer (20 mM Histidine, 8% Trehalose, pH 6.0).
-
Validation Checkpoint 2: Perform SEC-HPLC to quantify % Monomer vs. % HMW aggregates, and HIC (Hydrophobic Interaction Chromatography) to determine the final DAR.
Part 4: Quantitative Data Presentation
The following table summarizes the causal relationship between co-solvent choice, linker concentration, and resulting ADC aggregation profiles based on established bioconjugation optimization parameters.
| Co-Solvent System | Linker Stock Conc. | Final Co-Solvent (v/v %) | Target DAR | SEC Monomer (%) | SEC Aggregates (%) |
| Acetonitrile (ACN) | 2 mM | 15.0% | 4.0 | 72.4% | 27.6% (High) |
| Acetonitrile (ACN) | 10 mM | 5.0% | 3.8 | 94.1% | 5.9% (Acceptable) |
| Dimethyl Sulfoxide | 10 mM | 5.0% | 3.9 | 96.5% | 3.5% (Optimal) |
| Propylene Glycol | 5 mM | 10.0% | 3.9 | 95.8% | 4.2% (Optimal) |
Table 1: Impact of co-solvent volume and type on the aggregation profile of a standard IgG1-MMAE conjugate.
References
-
Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol-Maleimide Chemistry. ResearchGate.2
-
Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. PMC (NIH).4
-
Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. J-Stage.3
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing.1
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Showdown: A Comparative Guide to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile Conjugates and Other Linkers in Biopharmaceutical Development
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is not merely a tether but a critical determinant of efficacy and safety. Its ability to remain steadfast in systemic circulation and release its payload only at the target site is paramount. While the maleimide-thiol conjugation has been a workhorse in the field, concerns over the stability of the resulting thioether bond have driven the development of next-generation linkers. This guide provides a comprehensive comparison of conjugates formed with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile and other prominent linker technologies, supported by mechanistic insights and detailed experimental protocols.
The Instability Challenge of Traditional Maleimide Linkers
The reaction of a maleimide with a thiol group on a cysteine residue proceeds via a Michael addition to form a thiosuccinimide linkage. This method is highly efficient and specific under physiological conditions. However, the resulting conjugate is susceptible to a stability-compromising retro-Michael reaction.[1][2][3] This reversal of the initial conjugation can lead to premature release of the payload, which can then bind to other molecules in the bloodstream, such as albumin, causing off-target toxicity and reducing the therapeutic window.[2][4]
The stability of the maleimide-thiol conjugate is a tale of two competing reactions: the undesirable retro-Michael reaction and a stabilizing hydrolysis of the thiosuccinimide ring. This hydrolysis opens the ring to form a succinamic acid derivative, which is resistant to the retro-Michael reaction, effectively locking the payload onto the protein.[1][4][5] For traditional N-alkyl maleimides, the rate of the retro-Michael reaction often outpaces the stabilizing hydrolysis, leading to significant payload loss in vivo.[2][6]
A New Contender: 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
The stability of the thiosuccinimide ring is significantly influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups on the nitrogen can accelerate the rate of the stabilizing hydrolysis reaction, thus enhancing the overall stability of the conjugate.[1] This is the principle behind the improved stability of N-aryl maleimides compared to N-alkyl maleimides.[7]
While direct, quantitative stability data for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile conjugates is not extensively available in the public domain, we can infer its likely behavior based on the electronic properties of the acetonitrile group. The nitrile moiety is known to be electron-withdrawing. Therefore, it is hypothesized that the N-acetonitrile group will increase the rate of thiosuccinimide ring hydrolysis compared to traditional N-alkyl maleimides, leading to a more stable conjugate. However, its performance relative to highly stabilized linkers, such as certain N-aryl maleimides or self-hydrolyzing maleimides, would require direct experimental comparison.
Comparative Analysis of Linker Technologies
The choice of linker extends beyond maleimide chemistry. A variety of alternative strategies have been developed to address the stability challenge.
| Linker Type | Conjugation Chemistry | Stability Characteristics | Key Considerations |
| Traditional N-Alkyl Maleimide | Michael addition to thiols | Susceptible to retro-Michael reaction, leading to premature payload release.[2] | Well-established chemistry but often requires optimization to improve stability. |
| 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile | Michael addition to thiols | Hypothesized to have improved stability over N-alkyl maleimides due to the electron-withdrawing nature of the acetonitrile group, promoting stabilizing hydrolysis. | Direct comparative data is limited. Empirical testing is crucial. |
| N-Aryl Maleimides | Michael addition to thiols | Generally exhibit enhanced stability due to accelerated hydrolysis of the thiosuccinimide ring.[7] | Can be further tuned by substitution on the aryl ring. |
| Self-Hydrolyzing Maleimides | Michael addition to thiols | Designed with internal catalytic groups (e.g., adjacent basic amines) to promote rapid intramolecular hydrolysis, leading to highly stable conjugates.[8][9] | Offers a robust solution to the retro-Michael reaction. |
| Vinyl Sulfones | Michael addition to thiols | Forms a stable, irreversible thioether bond.[7] | Generally slower reaction kinetics compared to maleimides. |
| Disulfide Linkers | Thiol-disulfide exchange | Cleavable in the reducing environment of the cell interior. Stability can be modulated by steric hindrance around the disulfide bond. | Designed for controlled release, but stability in plasma can be variable. |
Experimental Protocols for Assessing Linker Stability
To empirically determine the stability of a bioconjugate, a well-designed experimental plan is essential. Below are detailed protocols for in vitro plasma stability and thiol challenge assays.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the conjugate in a biologically relevant matrix by monitoring the amount of intact conjugate over time.
Methodology:
-
Preparation of Plasma: Obtain plasma from the desired species (e.g., human, mouse, rat). If not already treated, add an anticoagulant (e.g., heparin, EDTA). Centrifuge to remove any particulates.
-
Incubation: Dilute the test conjugate into the plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours). Immediately quench any reaction by freezing the samples at -80°C.
-
Sample Analysis: Analyze the samples to quantify the amount of intact conjugate. Common analytical techniques include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA can be designed to capture the antibody and a detection antibody that recognizes the payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to separate the intact conjugate from the deconjugated antibody and free payload, allowing for direct quantification of each species.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining at each time point and calculate the half-life (t½) of the conjugate in plasma.
Caption: Workflow for the in vitro plasma stability assay.
Thiol Challenge Assay
Objective: To specifically assess the susceptibility of the linker to the retro-Michael reaction by challenging the conjugate with an excess of a small-molecule thiol.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of the purified bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a concentrated stock solution of a thiol, such as glutathione (GSH), in the same buffer.
-
-
Incubation: Add the GSH stock solution to the conjugate solution to a final GSH concentration of 5 mM. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact conjugate and the deconjugated payload or antibody.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the rate of deconjugation in the presence of excess thiol.
Visualizing the Chemistry of Maleimide Conjugate Stability
The fate of a maleimide-thiol conjugate is determined by the balance between two competing pathways: the destabilizing retro-Michael reaction and the stabilizing hydrolysis of the thiosuccinimide ring.
Caption: Competing pathways of a maleimide-thiol conjugate.
Conclusion and Future Directions
The stability of the linker is a cornerstone of developing safe and effective bioconjugates. While traditional N-alkyl maleimides have served as valuable tools, their inherent instability has necessitated the development of more robust alternatives. The 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile linker represents a potentially more stable option compared to N-alkyl maleimides, though further experimental validation is required to fully characterize its stability profile and compare it to other next-generation linkers.
For researchers and drug developers, the key takeaway is the critical importance of empirical stability testing. The protocols outlined in this guide provide a framework for conducting these essential evaluations. As the field of bioconjugation continues to evolve, the rational design of linkers with tailored stability profiles will be a key driver of innovation, leading to the development of more effective and safer targeted therapies.
References
- BenchChem. (2025). Maleimide Linkers vs. Next-Generation Alternatives for Thiol-Specific Bioconjugation.
- BenchChem. (2025). A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates.
- SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
- BenchChem. (2025). Next-Generation Maleimide Linkers: A Comparative Analysis for Advanced Bioconjugation.
- BenchChem. (2025). A Comparative Guide to the Plasma Stability of ADC Linkers.
- BenchChem. (n.d.). mechanism of maleimide reaction with thiols.
- ACS Publications. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry.
- Wiley Online Library. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Canadian Science Publishing. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404.
- PubMed. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771.
- WuXi AppTec. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
- ACS Publications. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.
- ACS Publications. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.
- ResearchGate. (2025). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- BOC Sciences. (2025). How ADC Linkers Work: Controlling Stability & Drug Release.
- ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution | Request PDF.
- Research Communities. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- Royal Society of Chemistry. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). how to avoid retro-Michael reaction with maleimide linkers.
- Semantic Scholar. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Creative PEGWorks. (n.d.). Is Your Maleimide Thiol Chemistry Stable?.
- BenchChem. (2025). A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability.
- ResearchGate. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.
- Spiral. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near.
- PMC. (n.d.). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
- ACS Publications. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry.
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- Taylor & Francis Online. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay.
- ACS Publications. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry.
- BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint.
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- Precise PEG LLC. (n.d.). (E)-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-2-(1-hydroxycyclooct-4-en-1-yl)acetamide TCO.
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A Comparative Guide to the Mass Spectrometric Analysis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (DPA) Bioconjugates
This guide provides an in-depth, objective comparison of mass spectrometry (MS) methodologies for the characterization of bioconjugates synthesized using the thiol-reactive linker, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (DPA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the nuances of DPA-bioconjugate analysis, from intact mass determination to site-specific localization, while addressing the inherent challenges of the maleimide-thiol linkage.
The DPA Linker: A Primer on Maleimide-Based Bioconjugation
The foundation of DPA bioconjugation lies in the maleimide group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups of cysteine residues under mild, physiological pH conditions (typically 6.5-7.5).[1][2][3] This reaction, a Michael addition, proceeds rapidly to form a stable thiosuccinimide covalent bond, making maleimides a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biomolecules.[1][4]
The DPA linker brings the maleimide reactive group together with an acetonitrile moiety. While structurally similar to other common maleimide linkers like 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid[5], the specific N-substitution on the DPA maleimide influences its electronic properties, which can subtly affect reaction kinetics and adduct stability. The primary goal of MS analysis is to verify the successful formation of this thiosuccinimide linkage and characterize the resulting bioconjugate with high precision.
The Analytical Challenge: Stability of the Thiosuccinimide Adduct
While the maleimide-thiol reaction is efficient, the resulting thiosuccinimide linkage is not impervious to degradation, a critical consideration for MS sample preparation and data interpretation. Two primary side reactions can compromise sample integrity and complicate analysis:
-
Hydrolysis: The succinimide ring is susceptible to hydrolysis, especially under neutral to basic pH conditions.[6][7] This ring-opening reaction results in the formation of a succinamic acid product, which adds a mass of +18 Da (the mass of water) to the conjugate.[3] Controlling pH during sample preparation is therefore critical to prevent this artifact.[8][9]
-
Retro-Michael Reaction & Thiol Exchange: The Michael addition is reversible. The thiosuccinimide adduct can undergo a retro-Michael reaction, reforming the maleimide and the free thiol.[3][4] In the presence of other nucleophilic thiols (e.g., from reducing agents or in biological matrices like plasma), this can lead to thiol exchange, where the conjugated payload is transferred to another molecule.[3]
Furthermore, the thioether moiety of the adduct is susceptible to oxidation, leading to mass increases of +16 Da (sulfoxide) and +32 Da (sulfone).[6] These potential modifications underscore the necessity of mass spectrometry as the gold standard for unambiguous characterization.[10]
A Comparative Framework for MS Analysis
The characterization of a DPA-bioconjugate is a multi-tiered process. No single technique provides a complete picture; rather, a combination of approaches yields comprehensive data on conjugation efficiency, purity, and site-specificity.
| Analytical Goal | Primary MS Technique | Alternative/Complementary | Key Information Provided | Primary Challenge |
| Confirmation of Conjugation | Intact Mass Analysis (LC-MS) | MALDI-TOF MS | Precise molecular weight of the entire conjugate, confirmation of payload attachment. | Heterogeneity from multiple conjugations or modifications can complicate spectra. |
| Stoichiometry (DAR) | Intact Mass Analysis (Deconvolution) | Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR value. | Incomplete resolution of different drug-loaded species. |
| Site of Conjugation | Peptide Mapping (LC-MS/MS) | Middle-Down Analysis | Exact location of the DPA linker on a specific cysteine residue. | Incomplete sequence coverage; potential for modifications during sample prep. |
| Stability Assessment | Intact Mass Analysis over time | HPLC | Detection of hydrolysis (+18 Da) or deconjugation over time under stress conditions. | Differentiating isomers from degradation products. |
Intact Mass Analysis: The First Checkpoint
The initial and most crucial step is to determine the molecular weight of the intact bioconjugate. This confirms that the conjugation reaction was successful and provides a preliminary assessment of the drug-to-antibody ratio (DAR) if the biomolecule is an antibody.
Causality Behind Experimental Choices:
-
Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred. Their high resolving power is essential to distinguish between different conjugated species (e.g., DAR 0, 1, 2) and to accurately measure the mass shift corresponding to the DPA linker.
-
Ionization: Electrospray ionization (ESI) is the standard for large biomolecules like proteins and antibodies as it produces multiply charged ions, bringing their mass-to-charge (m/z) ratio into the detection range of the mass spectrometer.
-
Sample Preparation: The buffer must be exchanged to one compatible with MS, typically containing volatile salts like ammonium acetate or ammonium bicarbonate.[1] Critically, the pH should be maintained between 6.5 and 7.0 to minimize hydrolysis of the succinimide ring during this process.[3]
Protocol: Intact Mass Analysis of a DPA-Protein Conjugate
-
Buffer Exchange:
-
Purify the DPA-protein conjugate using size-exclusion chromatography (SEC) or a desalting column to remove excess DPA linker and non-volatile salts.
-
Elute the conjugate into an MS-compatible buffer (e.g., 100 mM ammonium bicarbonate, pH 7.0).
-
-
LC-MS Setup:
-
LC Column: Use a reversed-phase column suitable for proteins (e.g., C4 or diphenyl). For some hydrophobic conjugates, a diphenyl column may improve recovery.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for eluting the protein of interest (e.g., 20-80% B over 10 minutes).
-
-
MS Acquisition:
-
Mode: Positive ion ESI.
-
Mass Range: Acquire data over a wide m/z range (e.g., 800-4000 m/z) to capture the multiply charged ion envelope.
-
Source Conditions: Optimize source parameters (e.g., cone voltage) to minimize in-source fragmentation, which can be a problem for conjugates with surface-accessible payloads.[9]
-
-
Data Analysis:
-
Sum the spectra across the protein elution peak.
-
Use a deconvolution algorithm (e.g., MaxEnt1) to convert the m/z spectrum of multiply charged ions into a true mass spectrum of neutral species.
-
Compare the observed mass with the theoretical mass of the unconjugated protein and the expected mass of the DPA-conjugated protein. The mass of the added DPA moiety (C₇H₄N₂O₂) is 164.03 Da. After reaction with a thiol, the mass addition is that of the entire DPA linker.
-
Peptide Mapping: Pinpointing the Conjugation Site
While intact mass analysis confirms if conjugation occurred, peptide mapping determines where. This is achieved by proteolytically digesting the bioconjugate into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).
Causality Behind Experimental Choices:
-
Enzymatic Digestion: Trypsin is the most common protease, cleaving C-terminal to lysine and arginine residues. However, controlling the pH during digestion is paramount. High pH (typically pH > 8) optimizes trypsin activity but significantly accelerates maleimide ring hydrolysis.[6][9] Therefore, a compromise pH of ~7.0-7.5 is often necessary, balancing digestion efficiency with adduct stability.[8][9]
-
Fragmentation Method: Collision-Induced Dissociation (CID) is the most common method for fragmenting peptides. It typically breaks the peptide backbone, producing b- and y-ions that allow for sequence determination.[11][12][13] The fragmentation pattern will reveal which peptide contains the mass modification of the DPA linker, thereby identifying the modified cysteine.
Protocol: Peptide Mapping of a DPA-Protein Conjugate
-
Sample Preparation:
-
To ~50 µg of the DPA-protein conjugate in a denaturing buffer (e.g., 8 M urea, 100 mM Tris, pH 7.5), add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylate the newly freed cysteines (and those not conjugated to DPA) by adding iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature. This prevents disulfide bond reformation.
-
Dilute the sample at least 4-fold with 100 mM Tris buffer (pH 7.0) to lower the urea concentration to <2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Crucially, maintaining a pH around 7.0 minimizes hydrolysis of the DPA-thiol adduct.[9][14]
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to quench the reaction.
-
Inject the peptide mixture onto a reversed-phase C18 column.
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs an MS1 survey scan followed by MS/MS scans on the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the protein sequence.
-
Specify the mass of the DPA-succinimide-cysteine adduct as a variable modification on cysteine residues.
-
Also include potential modifications like hydrolysis (+18.01 Da on the DPA adduct) and oxidation (+15.99 Da) in the search parameters.
-
Manually inspect the MS/MS spectra of identified DPA-modified peptides to confirm that the b- and y-ion series confidently localizes the modification to a specific cysteine residue.
-
Alternative Approaches and Future Directions
While maleimide chemistry is robust, its stability limitations have spurred the development of alternative conjugation strategies. Researchers should be aware of these when designing experiments, as they may offer advantages in stability and, consequently, simplify MS analysis.
-
Hydrolytically Stable Maleimides: Next-generation maleimides have been designed to promote rapid ring-opening hydrolysis after conjugation, leading to a more stable final product that is no longer susceptible to the retro-Michael reaction.[15]
-
Maleimide Alternatives: Reagents such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) have been developed as advantageous alternatives that yield highly stable thiol conjugates without the risk of retro-Michael reactions.[16][17]
For MS analysis, techniques like Middle-Down Mass Spectrometry offer a compromise between intact and peptide-level analysis. By using enzymes like IdeS to cleave antibodies into smaller, uniform domains (~25-50 kDa), one can localize conjugation to a specific domain with greater ease than peptide mapping while retaining higher resolution than intact mass analysis.
Conclusion
The mass spectrometric analysis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile (DPA) bioconjugates is a powerful but nuanced process. A successful analysis hinges on understanding the underlying chemistry of the maleimide-thiol adduct and proactively mitigating its inherent instabilities, particularly hydrolysis and retro-Michael reactions. By employing a multi-tiered analytical strategy—combining high-resolution intact mass analysis with meticulous peptide mapping under controlled pH conditions—researchers can achieve a comprehensive and trustworthy characterization of their bioconjugates. This rigorous approach is not merely procedural; it is a self-validating system that ensures the data accurately reflects the molecular reality, a non-negotiable requirement in modern drug development and biological research.
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- Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. ACS Publications.
- Retro Diels-Alder Fragmentation of Fulvene-Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. PubMed.
- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. ACS Publications.
- Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. LCGC.
- bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. The University of Texas at Arlington.
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. PMC.
- An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols. Benchchem.
- Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. PubMed.
- Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. PMC.
- 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. RSC Publishing.
- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. ACS Publications.
- Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.
- 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. PMC.
- Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PMC.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ACS Publications.
-
Challenges in the Characterization and Purification of (Peptide)n-Calix[18]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. MDPI. Available at:
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC.
- Technical Support Center: Managing the Instability of Maleimide-Thiol Conjugates. Benchchem.
- SUPPLEMENTARY INFORMATION. DOI.
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- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. BroadPharm.
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- Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, The University of Arizona.
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Part 1: In Vitro Stability Assays - Predicting Performance Before In Vivo Studies
A Comparative Guide to In Vitro and In Vivo Stability Assays for Maleimide-Based ADCs
Introduction: The Double-Edged Sword of Maleimide Chemistry in ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker, which connects the antibody to the drug, is a critical component for the success of an ADC, dictating its stability, pharmacokinetics, and efficacy.[3][] For years, maleimide-based conjugation to cysteine residues has been a cornerstone in ADC development due to its efficiency, high selectivity for thiols, and mild reaction conditions.[2][5][6][7]
However, the resulting thiosuccinimide linkage, the product of a Michael addition reaction, harbors an inherent instability.[8][9] Under physiological conditions, this linkage is susceptible to a retro-Michael reaction, leading to the premature release of the drug-linker moiety from the antibody.[8][10][11] This deconjugation not only diminishes the therapeutic efficacy by reducing the amount of payload delivered to the tumor but also poses a significant safety risk due to off-target toxicity from the released cytotoxic agent.[6][8][10] The liberated maleimide-payload can react with other thiol-containing proteins, most notably albumin, the most abundant protein in plasma, leading to systemic toxicity.[6][8][12]
Therefore, a rigorous and comprehensive assessment of ADC stability is paramount during development. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the essential in vitro and in vivo assays used to evaluate the stability of maleimide-based ADCs. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the data to guide the selection of the most promising ADC candidates.
The Chemistry of Maleimide Linker Instability: A Tale of Two Reactions
The conjugation of a maleimide-functionalized linker to a cysteine residue on an antibody is a classic Michael addition reaction, forming a stable thioether bond. However, the term "stable" is relative. In the physiological environment of the bloodstream, the thiosuccinimide linkage is at the center of a chemical tug-of-war between two competing reactions: a retro-Michael reaction that leads to deconjugation, and a hydrolysis reaction that results in a stabilized, ring-opened product.[11][13][14]
The retro-Michael reaction is the primary cause of instability, reversing the initial conjugation and releasing the maleimide-payload.[8][9] This process can be facilitated by endogenous thiols like glutathione or the free thiol on albumin.[7][10] Conversely, hydrolysis of the succinimide ring to form a succinamic acid derivative is a stabilizing reaction, as the ring-opened product is resistant to the retro-Michael reaction.[5][11][13][14]
Strategies to enhance the stability of maleimide-based ADCs often focus on accelerating this hydrolysis step.[1][5] This can be achieved through the design of "self-stabilizing" or "self-hydrolyzing" maleimides, which incorporate functionalities that catalyze the ring-opening reaction.[11][13][14] For instance, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis of the hydrolysis.[11][13][14] Another approach involves using N-aryl maleimides, where electron-withdrawing substituents on the aryl ring can accelerate hydrolysis.[6][15]
Caption: Reaction pathway of maleimide-thiol conjugation and subsequent in vivo fate.
In vitro assays are the first line of evaluation for ADC stability, providing crucial data to rank and select candidates before committing to resource-intensive in vivo studies. These assays simulate different physiological environments that an ADC will encounter.
A. Plasma/Serum Stability Assays
Objective: To assess the stability of an ADC in a biologically relevant matrix that mimics the circulatory system. This assay is critical for predicting premature payload release and understanding potential off-target toxicities.[16]
Principle: The ADC is incubated in plasma or serum from various species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C over a defined time course, typically up to seven days.[16][17][18] The choice of species is important, as enzymatic activity can differ and impact stability.[19] Samples are collected at multiple time points to monitor the integrity of the ADC.
Key Analytes to Monitor:
-
Intact ADC: To determine the rate of deconjugation.
-
Free Payload: To quantify the amount of prematurely released drug.
-
Payload-Albumin Adducts: To assess the extent of drug-linker migration to circulating proteins.[20]
-
Changes in Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time is a direct measure of deconjugation.[16][18]
-
Aggregation: To evaluate the physical stability of the ADC.[17]
Methodologies & Protocols:
A variety of analytical techniques are employed to quantify the different ADC species:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for quantifying the free payload and characterizing different ADC species.[17][21] It can also be used to determine the average DAR and the distribution of different DAR species.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the total antibody and the conjugated antibody (intact ADC).[10]
-
Size Exclusion Chromatography (SEC-HPLC): To detect the formation of high molecular weight species (aggregates).[22]
-
Hydrophobic Interaction Chromatography (HIC): To resolve and quantify different DAR species, providing a detailed picture of the ADC's heterogeneity and how it changes over time.[22]
Experimental Protocol: Plasma Stability Assay
-
Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing:
-
For free payload analysis (LC-MS): Precipitate plasma proteins with an organic solvent (e.g., acetonitrile), centrifuge, and analyze the supernatant.[17]
-
For DAR analysis (LC-MS or HIC): Capture the ADC from the plasma using an affinity resin (e.g., Protein A) to remove other plasma proteins before analysis.[18]
-
-
Analysis: Analyze the samples using the appropriate analytical techniques mentioned above.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. kinampark.com [kinampark.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of the Reaction Between N-(Cyanomethyl)maleimide and Thiols: A Comparison Guide for Next-Generation Bioconjugation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative kinetic profiling of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile[N-(cyanomethyl)maleimide] against traditional bioconjugation reagents.
Executive Summary
The thiol-maleimide "click" reaction is a cornerstone of bioconjugation, widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs), PEGylated proteins, and targeted nanotherapeutics. However, traditional maleimide-thiol conjugates suffer from a critical vulnerability: in the presence of physiological thiols (such as glutathione or human serum albumin), the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to premature payload release and off-target toxicity.
To overcome this, self-hydrolyzing maleimides have been developed. By engineering the maleimide core with strongly electron-withdrawing groups—specifically, the cyanomethyl group in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile —the post-conjugation hydrolysis rate is drastically accelerated. This guide objectively compares the kinetic performance of N-(cyanomethyl)maleimide against traditional alternatives (e.g., N-ethylmaleimide) and provides rigorously validated experimental protocols for kinetic profiling.
Mechanistic Causality: The "Maleimide Problem" and the Self-Hydrolyzing Solution
As an Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than simply observing the outcome. The instability of traditional maleimide linkages stems from the reversibility of the thiol-Michael addition.
The Inductive Power of the Cyanomethyl Group
When a thiol reacts with a standard aliphatic maleimide like N-ethylmaleimide (NEM), the resulting thiosuccinimide ring is relatively stable against hydrolysis. Consequently, the conjugate remains susceptible to retro-Michael elimination for days, allowing off-target thiols to intercept the payload [1].
By substituting the N-alkyl group with a cyanomethyl group (-CH₂CN), the electronic landscape of the molecule is fundamentally altered:
-
Accelerated Forward Kinetics: The strong electron-withdrawing inductive effect of the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide double bond, increasing its electrophilicity and driving an ultra-fast forward Michael addition.
-
Rapid Post-Conjugation "Locking": More importantly, the inductive pull increases the electrophilicity of the imide carbonyl carbons. This dramatically accelerates base-catalyzed ring-opening hydrolysis at physiological pH (7.4). Once the thiosuccinimide ring opens to form a succinamic acid thioether, the retro-Michael reaction is sterically and electronically blocked, rendering the conjugation irreversible [2, 3].
Reaction pathway of N-(cyanomethyl)maleimide highlighting accelerated hydrolysis.
Kinetic Performance Comparison
To objectively evaluate N-(cyanomethyl)maleimide, we must benchmark its kinetic parameters against standard N-substituted maleimides. The data below synthesizes the kinetic profiles of these reagents when reacted with a model thiol (e.g., N-acetyl-L-cysteine) at pH 7.4 and 37°C [1, 4].
Table 1: Kinetic Profiling of N-Substituted Maleimides
| Maleimide Derivative | N-Substituent Property | Forward Reaction t1/2 | Ring-Opening t1/2 (pH 7.4) | Thiol Exchange (%) at 72h |
| N-Ethylmaleimide (NEM) | Aliphatic (Electron-donating) | < 1 min | > 100 hours | ~ 45% |
| N-Phenylmaleimide (NPM) | Aromatic (Resonance) | < 1 min | ~ 24 hours | ~ 25% |
| N-(Cyanomethyl)maleimide | Strongly Electron-withdrawing | < 1 min | < 5 hours | < 5% |
Data Interpretation: While all three reagents exhibit rapid forward conjugation kinetics, NEM and NPM fail to hydrolyze quickly enough to prevent significant thiol exchange in the presence of competing thiols (like glutathione). N-(cyanomethyl)maleimide's sub-5-hour hydrolysis half-life ensures that the conjugate is "locked" before meaningful off-target exchange can occur.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control to verify causality and eliminate confounding variables.
Step-by-step experimental workflow for kinetic profiling of maleimide-thiol reactions.
Protocol A: Real-Time Kinetic Measurement of Thiol-Michael Addition
Rationale: Maleimides exhibit a characteristic UV absorbance at ~300 nm due to the conjugated imide double bond. This absorbance disappears upon thiol addition.
-
Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer containing 1 mM EDTA at exactly pH 7.4. (EDTA is critical to chelate trace metals that could catalyze spontaneous thiol oxidation).
-
Reagent Solubilization: Dissolve N-(cyanomethyl)maleimide in anhydrous DMSO to a 10 mM stock. Prepare a 10 mM stock of a model thiol (e.g., N-acetyl-L-cysteine) in the reaction buffer.
-
Spectrophotometer Setup: Blank a UV-Vis spectrophotometer with the reaction buffer at 300 nm.
-
Reaction Initiation: Add maleimide stock to the cuvette to a final concentration of 0.1 mM.
-
Self-Validation Check 1: Monitor the absorbance for 5 minutes before adding the thiol. The baseline must remain flat. A decreasing baseline indicates premature, water-driven hydrolysis of the unreacted maleimide.
-
-
Data Acquisition: Inject the thiol to a final concentration of 0.1 mM (equimolar). Record the decay in absorbance at 300 nm at 1-second intervals until the signal plateaus.
-
Analysis: Fit the decay curve to a second-order rate equation to determine the forward reaction rate constant ( kforward ).
Protocol B: Tracking Ring-Opening Hydrolysis and Thiol Exchange via LC-MS
Rationale: Ring-opening adds exactly 18.01 Da (H₂O) to the conjugate mass. Thiol exchange with glutathione (GSH) yields a distinct new mass peak.
-
Conjugate Formation: React 1 mM N-(cyanomethyl)maleimide with 1 mM model peptide (containing a single cysteine) in pH 7.4 buffer for 30 minutes to ensure 100% conversion.
-
Hydrolysis Incubation: Transfer the conjugate to a 37°C incubator. Take 10 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Quench aliquots by dropping the pH to 4.0 using 1% formic acid.
-
Self-Validation Check 2: Spike each quenched aliquot with a known concentration of an isotopically heavy peptide as an internal standard. This normalizes any variations in LC-MS ionization efficiency across different time points.
-
-
Stability Challenge: To a separate batch of the freshly formed conjugate, add 10 mM Glutathione (mimicking intracellular/plasma reducing conditions) and incubate at 37°C. Sample over 72 hours.
-
LC-MS Analysis: Analyze samples using reversed-phase LC-MS. Quantify the Extracted Ion Chromatogram (EIC) areas for the intact thiosuccinimide, the +18 Da ring-opened product, and the GSH-exchanged product.
-
Data Synthesis: The sum of the intact and ring-opened species must equal ~100% of the initial conjugate signal (relative to the internal standard). Calculate the hydrolysis t1/2 and the total % of GSH exchange at 72 hours.
Conclusion
The kinetic profiling of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile demonstrates a massive upgrade in conjugate stability compared to traditional aliphatic maleimides. By leveraging the electron-withdrawing inductive effect of the cyanomethyl group, researchers can force the rapid hydrolysis of the thiosuccinimide ring. This transforms a historically reversible bioconjugation linkage into a permanently "locked" thioether, drastically reducing off-target payload release and maximizing the therapeutic index of targeted biologics.
References
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, ACS Publications. Available at:[Link]
-
Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Available at:[Link]
-
Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Biomacromolecules, National Library of Medicine (PMC). Available at:[Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Pharmaceutics, National Library of Medicine (PMC). Available at:[Link]
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile proper disposal procedures
Comprehensive Safe Handling and Disposal Protocol for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
As a Senior Application Scientist, I approach chemical disposal not merely as a logistical chore, but as an extension of the chemical reaction itself. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile—commonly known as N-(cyanomethyl)maleimide—is a highly specialized bifunctional linker frequently utilized in bioconjugation, click chemistry, and the synthesis of Antibody-Drug Conjugates (ADCs).
Because this molecule is designed to be highly reactive with biological targets, it poses acute safety risks if discarded improperly. This guide outlines the mechanistic causality behind its hazards and provides a self-validating, field-proven protocol for its deactivation and disposal.
Chemical Identity & Quantitative Profile
Before handling or disposing of any reagent, we must establish its baseline physical and chemical parameters.
| Property | Specification |
| IUPAC Name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile |
| Common Synonyms | N-(Cyanomethyl)maleimide |
| CAS Number | 1184639-97-1[1] |
| Molecular Formula | C₆H₄N₂O₂[1] |
| Molecular Weight | 136.11 g/mol [1] |
| Primary Reactive Group | Maleimide (Thiol-reactive electrophile)[2] |
| Secondary Functional Group | Cyanomethyl (Nitrile)[3] |
Mechanistic Safety & Hazard Profile
To understand the disposal protocol, we must first understand why this molecule is hazardous. N-(cyanomethyl)maleimide presents a dual-threat profile:
-
Electrophilic Toxicity (The Maleimide Ring): The maleimide moiety features an electron-deficient double bond flanked by two carbonyl groups, making it a potent Michael acceptor[2]. If exposed to skin or inhaled as a dust, it rapidly and irreversibly forms covalent thioether bonds with the free sulfhydryl (-SH) groups of cysteine residues in your native proteins[4],[2]. This indiscriminate protein alkylation triggers severe immune sensitization, respiratory irritation, and potential cytotoxicity.
-
Environmental Persistence (The Nitrile Group): While the cyanomethyl group is metabolically stable in biological systems[3], the environmental degradation of nitriles can pose severe ecological risks to aquatic life if discharged into standard wastewater streams[5].
The "Quench & Dispose" Methodology
The Causality: Throwing active, unreacted maleimides directly into organic waste streams is a dangerous practice. It risks cross-reactions with other waste chemicals and exposes downstream waste handlers to sensitization hazards. As a best practice, we utilize a Chemical Deactivation (Quenching) Protocol . By deliberately forcing a Michael addition with a cheap, sacrificial thiol (like L-cysteine), we convert the toxic electrophile into a stable, benign thioether before it ever enters the waste jug[6].
Step-by-Step Deactivation Protocol
Note: Perform all steps in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and safety goggles.
-
Solubilization: Dissolve the residual or expired N-(cyanomethyl)maleimide powder in a minimal volume of a water-miscible organic solvent, such as DMSO or DMF[7].
-
Causality: Maleimides have limited aqueous solubility. Pre-dissolving ensures a complete and homogenous reaction in the next step.
-
-
Buffer Preparation: Prepare a 100 mM solution of L-cysteine in Phosphate-Buffered Saline (PBS), strictly adjusted to pH 7.0–7.5[7].
-
Causality: The thiolate anion is the active nucleophile. A pH below 6.5 significantly slows the reaction, while a pH above 8.0 promotes competing (and unwanted) maleimide ring hydrolysis and primary amine reactivity[6].
-
-
The Quench: Slowly add the dissolved maleimide to the L-cysteine buffer. Ensure you have at least a 10-fold molar excess of L-cysteine relative to the maleimide.
-
Incubation: Stir the mixture at room temperature for 30 to 60 minutes.
-
Causality: This guarantees complete conversion of the maleimide double bond into a stable thioether adduct, fully neutralizing the acute electrophilic hazard.
-
-
Waste Segregation: Transfer the deactivated aqueous-organic mixture to a properly labeled "Non-Halogenated Aqueous Organic Waste" container for EPA-compliant disposal[8].
Operational Workflows & Spill Management
Workflow Visualization
Workflow for the chemical deactivation and disposal of N-(cyanomethyl)maleimide waste.
Managing Solid Waste and Spills
Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific chemical is not explicitly P-listed, it exhibits characteristics of toxicity and must be managed as hazardous waste[8],[9].
-
Minor Powder Spills: Do not sweep dry powder. Sweeping aerosolizes the maleimide, creating a severe inhalation hazard. Instead, cover the spill with absorbent laboratory pads moistened with the L-cysteine quenching buffer. Allow it to sit for 15 minutes to chemically deactivate the powder on contact[7]. Wipe up the residue and place the pads in a solid hazardous waste bag.
-
Contaminated Consumables: All pipette tips, Eppendorf tubes, weighing boats, and gloves that came into direct contact with the raw chemical must be segregated into designated solid hazardous waste containers. These must be routed to an EPA-approved facility for high-temperature incineration, which safely destroys the nitrile group without releasing cyanide gas[8].
References
-
[1] 1H-Pyrrole-1-acetonitrile, 2,5-dihydro-2,5-dioxo - 上海馨远医药科技有限公司. balmxy.com. 1
-
[3] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. nih.gov. 3
-
[5] Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. researchgate.net. 5
-
[4] Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC. nih.gov. 4
-
[6] Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific. thermofisher.com. 6
-
[2] Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Bioconjugate Chemistry. acs.org.2
Sources
- 1. 1H-Pyrrole-1-acetonitrile, 2,5-dihydro-2,5-dioxo - CAS:1184639-97-1 - 上海馨远医药科技有限公司 [balmxy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
